4-Bromo-5-methoxy-2-nitroaniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-5-methoxy-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O3/c1-13-7-3-5(9)6(10(11)12)2-4(7)8/h2-3H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXJPWNTXBYKMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40445113 | |
| Record name | 4-BROMO-5-METHOXY-2-NITROANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173312-36-2 | |
| Record name | 4-BROMO-5-METHOXY-2-NITROANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-5-methoxy-2-nitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Bromo-5-methoxy-2-nitroaniline CAS number and properties
CAS Number: 173312-36-2
This technical guide provides a comprehensive overview of the chemical and physical properties, a representative synthesis protocol, and safety information for 4-Bromo-5-methoxy-2-nitroaniline, a key intermediate for researchers, scientists, and professionals in drug development.
Core Chemical and Physical Properties
This compound is a substituted aniline that serves as a building block in organic synthesis.[1][2] Its utility is noted in the synthesis of novel benzimidazole ureas which have shown potential as antibacterial agents by inhibiting DNA gyrase and topoisomerase IV.[3]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound. Specific experimental values for properties such as melting and boiling points are not consistently reported in publicly available literature; therefore, these fields are marked as "Not Available."
| Property | Value | Source(s) |
| CAS Number | 173312-36-2 | [2][3] |
| Molecular Formula | C₇H₇BrN₂O₃ | |
| Molecular Weight | 247.05 g/mol | |
| Purity | Typically ≥98% | |
| Melting Point | Not Available | |
| Boiling Point | Not Available | |
| Solubility | Not Available | |
| Storage Temperature | Room Temperature | [3] |
Synthesis and Experimental Protocols
Representative Synthesis Protocol: Bromination and Nitration of a Methoxy-aniline Precursor
Objective: To synthesize this compound from a suitable methoxy-aniline starting material. This protocol is illustrative and would require optimization.
Materials:
-
3-Methoxy-4-bromoaniline (or a similar precursor)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice bath
Procedure:
-
Dissolution: Dissolve the starting aniline precursor in dichloromethane in a round-bottom flask.
-
Cooling: Cool the flask in an ice bath to 0°C.
-
Acidification: Slowly add concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature at 0°C.
-
Nitration: Add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise to the reaction mixture. The temperature should be carefully monitored and kept below 5°C.
-
Reaction Monitoring: Stir the reaction mixture at 0°C for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture over crushed ice.
-
Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into dichloromethane (3x).
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Logical Workflow for Synthesis and Purification
The following diagram illustrates a typical workflow for the synthesis and subsequent purification of a chemical compound like this compound.
References
physical and chemical characteristics of 4-Bromo-5-methoxy-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and safety characteristics of 4-Bromo-5-methoxy-2-nitroaniline, a key intermediate in various synthetic applications. Due to the limited availability of in-depth experimental data in peer-reviewed literature, this guide consolidates information from commercial suppliers, safety data sheets, and analogous compounds to offer a thorough understanding for research and development purposes.
Chemical Identity and Physical Properties
This compound is a substituted aniline with the chemical formula C₇H₇BrN₂O₃.[1] Its molecular structure consists of a benzene ring substituted with a bromine atom, a methoxy group, a nitro group, and an amine group.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 173312-36-2 | [1] |
| Molecular Formula | C₇H₇BrN₂O₃ | [1] |
| Molecular Weight | 247.05 g/mol | [1] |
| Appearance | Not explicitly stated, likely a solid | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Spectroscopic and Analytical Data
As of the latest literature review, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound has not been published. Researchers utilizing this compound are advised to perform their own analytical characterization to confirm identity and purity. For reference, spectral data for analogous compounds can be found in various chemical databases.
Synthesis and Purification
Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not currently available. However, the synthesis of structurally similar substituted nitroanilines typically involves a multi-step process that may include:
-
Acetylation of a substituted aniline to protect the amino group.
-
Bromination of the aromatic ring.
-
Nitration to introduce the nitro group.
-
Hydrolysis to deprotect the amino group.
A generalized workflow for such a synthesis is presented below.
Purification of the final product would typically involve recrystallization from a suitable solvent or column chromatography to achieve the desired purity. The choice of solvent and chromatographic conditions would need to be determined experimentally.
Applications in Research and Drug Development
Substituted nitroanilines are valuable intermediates in the synthesis of a wide range of organic molecules, including pharmaceuticals and dyes. While specific applications of this compound in drug development or its involvement in biological signaling pathways are not documented in the available literature, its structural motifs suggest potential for use as a building block in the synthesis of bioactive compounds. The presence of amine, nitro, bromo, and methoxy functional groups provides multiple reaction sites for further chemical transformations.
Safety and Handling
A Safety Data Sheet (SDS) for this compound indicates that the toxicological properties of this compound have not been fully investigated.[2] Therefore, it should be handled with caution in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Table 2: Hazard and Precautionary Information
| Category | Information | Reference |
| Hazard Statements | Not fully characterized. Handle with care. | [2] |
| Precautionary Statements | Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. | [2] |
| First Aid | In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. After contact with skin, wash immediately with plenty of water. | [2] |
| Storage | Keep container tightly closed in a dry and well-ventilated place. |
The following diagram outlines a logical workflow for the safe handling and use of this chemical in a research setting.
Conclusion
This compound is a chemical intermediate with potential applications in organic synthesis. This guide has compiled the currently available information on its physical and chemical properties, along with outlining general procedures for its synthesis, purification, and safe handling based on analogous compounds. It is imperative for researchers to conduct their own detailed characterization and safety assessments before use, as comprehensive experimental data for this specific compound is not yet available in the public domain. Further research into the properties and applications of this compound is warranted to fully understand its potential in scientific and drug development endeavors.
References
A Comprehensive Technical Overview of 4-Bromo-5-methoxy-2-nitroaniline
This guide provides an in-depth analysis of the molecular characteristics of 4-Bromo-5-methoxy-2-nitroaniline, a chemical compound of interest to researchers and professionals in the field of drug development and organic synthesis.
Molecular and Physicochemical Data
The fundamental properties of this compound are summarized in the table below, offering a clear comparison of its key quantitative descriptors.
| Property | Value |
| CAS Number | 173312-36-2[1][2][3][4] |
| Molecular Formula | C₇H₇BrN₂O₃[1][2][3] |
| Molecular Weight | 247.05 g/mol [2][3] |
| IUPAC Name | This compound[3] |
| Canonical SMILES | COC1=C(Br)C=C(--INVALID-LINK--[O-])C(N)=C1[3] |
Molecular Structure
The two-dimensional chemical structure of this compound is depicted below. This visualization illustrates the arrangement of atoms and the covalent bonds that constitute the molecule, providing a clear representation for scientific analysis.
Experimental Protocols
While this document does not detail specific experimental protocols, this compound is noted as an intermediate in the synthesis of novel benzimidazole ureas. These compounds are investigated as potential inhibitors of DNA Gyrase and Topoisomerase IV, indicating their significance in the development of agents with potent antibacterial activity.[4] The synthesis and characterization of this and related compounds would typically involve standard organic chemistry techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to confirm the structure and purity. Further experimental work in a drug development context would involve biological assays to determine inhibitory concentrations against target enzymes and antibacterial efficacy against various bacterial strains.
References
An In-Depth Technical Guide to the Synthesis of 4-Bromo-5-methoxy-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible multi-step synthesis pathway for 4-bromo-5-methoxy-2-nitroaniline, a valuable building block in the development of novel therapeutics and functional materials. The described methodology is based on established organic chemistry principles and analogous transformations reported in the scientific literature. This document offers detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow to aid researchers in their synthetic endeavors.
Synthetic Strategy Overview
The synthesis of this compound from a commercially available starting material, 3-methoxyaniline, can be strategically achieved through a four-step sequence. This pathway employs a protection-functionalization-deprotection strategy to control the regioselectivity of the electrophilic aromatic substitution reactions. The key transformations include:
-
Acetylation: Protection of the highly activating amino group of 3-methoxyaniline as an acetamido group to modulate its directing influence and reduce its susceptibility to oxidation.
-
Bromination: Regioselective introduction of a bromine atom at the position para to the acetamido group and ortho to the methoxy group.
-
Nitration: Introduction of a nitro group at the position ortho to the original amino group.
-
Hydrolysis: Deprotection of the acetamido group to yield the final target molecule, this compound.
This strategic sequence ensures the desired substitution pattern on the aromatic ring.
Synthesis Pathway Diagram
The overall synthetic pathway is illustrated in the following diagram:
Caption: Multi-step synthesis of this compound.
Quantitative Data Summary
The following table summarizes the expected quantitative data for each step of the synthesis, based on typical yields for analogous reactions reported in the literature.
| Step | Reactant | Product | Molecular Weight ( g/mol ) | Typical Molar Ratio (Reactant:Reagent) | Solvent | Typical Yield (%) |
| 1. Acetylation | 3-Methoxyaniline | 3-Acetamidoanisole | 123.15 → 165.19 | 1 : 1.1 | Acetic Acid | 90-95 |
| 2. Bromination | 3-Acetamidoanisole | 4-Bromo-3-acetamidoanisole | 165.19 → 244.09 | 1 : 1.05 | Acetic Acid | 85-90 |
| 3. Nitration | 4-Bromo-3-acetamidoanisole | 4-Bromo-5-methoxy-2-nitroacetanilide | 244.09 → 289.08 | 1 : 1.1 (HNO₃) | Sulfuric Acid | 70-80 |
| 4. Hydrolysis | 4-Bromo-5-methoxy-2-nitroacetanilide | This compound | 289.08 → 247.06 | - | Aq. HCl | 90-95 |
Detailed Experimental Protocols
The following sections provide detailed experimental procedures for each step of the synthesis.
Step 1: Synthesis of 3-Acetamidoanisole (Acetylation)
Objective: To protect the amino group of 3-methoxyaniline by acetylation.
Experimental Workflow:
An In-depth Technical Guide on the Solubility and Stability of 4-Bromo-5-methoxy-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-5-methoxy-2-nitroaniline is a key intermediate in the synthesis of various pharmaceutical compounds. A thorough understanding of its solubility and stability is paramount for its effective use in drug development and manufacturing. This technical guide provides a comprehensive overview of the known and predicted solubility and stability characteristics of this compound. While specific quantitative data for this compound is not extensively available in public literature, this guide consolidates information on structurally related molecules and outlines detailed experimental protocols for determining these crucial parameters. The provided methodologies and data presentation formats are intended to serve as a valuable resource for researchers and professionals working with this compound.
Introduction
This compound, with the molecular formula C₇H₇BrN₂O₃, is a substituted nitroaniline that serves as a versatile building block in organic synthesis. Its chemical structure, featuring a brominated and methoxylated phenyl ring with nitro and amino groups, provides multiple reaction sites for the construction of complex molecules.[1] The solubility and stability of this intermediate are critical factors that influence reaction kinetics, purification methods, formulation development, and storage conditions. This guide aims to provide a detailed understanding of these properties.
Physicochemical Properties
A summary of the basic physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 173312-36-2 | [2][3] |
| Molecular Formula | C₇H₇BrN₂O₃ | [3] |
| Molecular Weight | 247.05 g/mol | [3] |
| Appearance | Not explicitly stated, likely a solid | - |
| Storage | Keep in a dark place, sealed in dry, room temperature | [4] |
Solubility Profile
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Predicted Solubility | Rationale |
| Water | Low | The hydrophobic aromatic ring and bromo-substituent likely dominate over the polar nitro and amino groups. |
| Alcohols (e.g., Methanol, Ethanol) | Soluble | The polar hydroxyl group of the solvent can interact with the nitro and amino groups of the solute. |
| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | Soluble | Good general solvents for many organic compounds. |
| Ethers (e.g., Diethyl ether, Tetrahydrofuran) | Moderately Soluble | The ether oxygen can act as a hydrogen bond acceptor for the amino group. |
| Aprotic Polar Solvents (e.g., DMSO, DMF) | Highly Soluble | These solvents are effective at solvating a wide range of organic molecules. |
| Non-polar Solvents (e.g., Hexane, Toluene) | Sparingly Soluble to Insoluble | The overall polarity of the molecule is likely too high for significant solubility in non-polar solvents. |
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for the quantitative determination of the solubility of this compound in various solvents. This method is based on the shake-flask method, a widely accepted technique for solubility measurement.[5]
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, methanol, dichloromethane, acetone, dimethyl sulfoxide)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument
Procedure:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is formed.[5]
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.[6]
-
After equilibration, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear saturated solution).
-
Filter the supernatant through a syringe filter into a clean vial to remove any remaining solid particles.
-
Quantitatively dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted solution using a validated HPLC method to determine the concentration of this compound.
-
Calculate the solubility in mg/mL or mol/L.
Diagram 1: Experimental Workflow for Solubility Determination
References
A Technical Guide to the Synthesis of 4-Bromo-5-methoxy-2-nitroaniline
Audience: Researchers, scientists, and drug development professionals.
Proposed Overall Synthetic Pathway
The proposed synthesis of 4-Bromo-5-methoxy-2-nitroaniline is a four-step process commencing with the commercially available starting material, 3-methoxyaniline. The pathway is designed to control the regioselectivity of the electrophilic aromatic substitution reactions by employing a protecting group strategy. The key transformations include:
-
Acetylation: Protection of the highly activating amino group of 3-methoxyaniline as an acetamide to moderate its reactivity and prevent oxidation in subsequent steps.
-
Nitration: Introduction of a nitro group onto the aromatic ring. This step is crucial for establishing the desired substitution pattern.
-
Bromination: Regioselective installation of a bromine atom, directed by the existing substituents.
-
Hydrolysis: Deprotection of the acetamide to reveal the primary amine and yield the final target compound.
Detailed Experimental Protocols
The following protocols are adapted from established procedures for analogous chemical transformations.
Step 1: Synthesis of N-(3-methoxyphenyl)acetamide (Acetylation)
This procedure is a standard method for the protection of anilines.
-
Procedure: In a round-bottom flask, dissolve 3-methoxyaniline in glacial acetic acid. Cool the solution in an ice bath. Add acetic anhydride dropwise with stirring, ensuring the temperature is maintained below 10°C. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours. Pour the reaction mixture into ice-cold water to precipitate the product. Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry to obtain N-(3-methoxyphenyl)acetamide.
Step 2: Synthesis of N-(5-methoxy-2-nitrophenyl)acetamide (Nitration)
This step requires careful temperature control to manage selectivity. The nitration of N-(3-methoxyphenyl)acetamide is expected to produce a mixture of 2-, 4-, and 6-nitro isomers, necessitating purification.
-
Procedure: Add N-(3-methoxyphenyl)acetamide portion-wise to concentrated sulfuric acid at 0°C with stirring. In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, maintaining the temperature below 10°C.[4] Add the cold nitrating mixture dropwise to the acetanilide solution, keeping the reaction temperature between 0-5°C.[5] After the addition, stir the mixture in the ice bath for an additional 2 hours. Carefully pour the reaction mixture onto crushed ice, causing the nitrated product to precipitate. Filter the solid, wash with copious amounts of cold water, and dry. The desired N-(5-methoxy-2-nitrophenyl)acetamide isomer must be separated from other isomers (N-(3-methoxy-2-nitrophenyl)acetamide and N-(3-methoxy-4-nitrophenyl)acetamide) by column chromatography on silica gel.
Step 3: Synthesis of N-(4-bromo-5-methoxy-2-nitrophenyl)acetamide (Bromination)
The strong ortho-, para-directing effects of the acetamido and methoxy groups facilitate the selective introduction of bromine at the C4 position.
-
Procedure: Dissolve N-(5-methoxy-2-nitrophenyl)acetamide in glacial acetic acid. Slowly add a solution of bromine in acetic acid dropwise while stirring at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). After the reaction is complete (typically 1-3 hours), pour the mixture into a solution of sodium bisulfite in water to quench excess bromine. The precipitated product is collected by vacuum filtration, washed with water, and dried. Recrystallization from ethanol can be performed for further purification.
Step 4: Synthesis of this compound (Hydrolysis)
The final step involves the deprotection of the amine via acid-catalyzed hydrolysis.
-
Procedure: Suspend the crude N-(4-bromo-5-methoxy-2-nitrophenyl)acetamide in a mixture of water and concentrated hydrochloric acid.[6] Heat the mixture to reflux with stirring for 1-2 hours until TLC analysis indicates the complete consumption of the starting material. Cool the reaction mixture to room temperature and then pour it into a beaker containing crushed ice. Neutralize the solution by slowly adding a concentrated ammonium hydroxide or sodium hydroxide solution until the mixture is basic (pH > 8), which will precipitate the free amine.[6] Collect the yellow solid product by vacuum filtration, wash extensively with cold water, and dry under vacuum.
Data Summary
The following table summarizes the key parameters for the proposed synthesis. Yields are estimated based on reported values for analogous reactions in the literature.
| Step | Transformation | Key Reagents | Solvent | Temperature | Expected Yield (%) | Reference for Yield |
| 1 | Acetylation | 3-Methoxyaniline, Acetic Anhydride | Glacial Acetic Acid | 0°C to RT | >90 | (Standard Reaction) |
| 2 | Nitration | N-(3-methoxyphenyl)acetamide, HNO₃, H₂SO₄ | Sulfuric Acid | 0-5°C | 40-60 (Post-purification) | (Estimated) |
| 3 | Bromination | N-(5-methoxy-2-nitrophenyl)acetamide, Br₂ | Glacial Acetic Acid | Room Temperature | 70-85 | [7] |
| 4 | Hydrolysis | N-(4-bromo-5-methoxy-2-nitrophenyl)acetamide, HCl | Water | Reflux | 70-90 | [8] |
Logical Relationships in Synthesis
The success of this synthetic pathway hinges on the directing effects of the substituents on the aromatic ring during the electrophilic substitution steps.
Disclaimer: This document outlines a proposed synthetic route. Actual laboratory implementation would require optimization of reaction conditions, and all procedures should be performed with appropriate safety precautions by trained personnel.
References
- 1. 173312-36-2|this compound|BLD Pharm [bldpharm.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 4-Bromo-3-Methoxy Aniline Manufacturer in Ankleshwar, 4-Bromo-3-Methoxy Aniline Supplier [maksons.co.in]
- 4. magritek.com [magritek.com]
- 5. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 6. chegg.com [chegg.com]
- 7. Page loading... [guidechem.com]
- 8. Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline_Chemicalbook [chemicalbook.com]
Spectroscopic Data Analysis of 4-Bromo-5-methoxy-2-nitroaniline: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for 4-Bromo-5-methoxy-2-nitroaniline. Due to the limited availability of published experimental spectra for this compound, this document presents the available data for the structurally similar compound, 4-Bromo-2-nitroaniline , and discusses the anticipated spectral modifications arising from the addition of a methoxy group at the C-5 position.
Data Presentation
The following tables summarize the available spectroscopic data for the analogous compound, 4-Bromo-2-nitroaniline.
Table 1: NMR Spectroscopic Data for 4-Bromo-2-nitroaniline
| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H | CDCl₃ | 7.98 | d | 2.3 | H-3 |
| 7.53 | dd | 8.8, 2.3 | H-5 | ||
| 6.85 | d | 8.8 | H-6 | ||
| 5.95 | br s | - | -NH₂ | ||
| ¹³C | DMSO-d₆ | 148.1 | - | - | C-2 |
| 136.9 | - | - | C-4 | ||
| 130.4 | - | - | C-5 | ||
| 120.6 | - | - | C-1 | ||
| 119.5 | - | - | C-6 | ||
| 110.1 | - | - | C-3 |
Note on Expected Data for this compound:
-
¹H NMR: The presence of a methoxy group at C-5 would introduce a singlet peak around 3.8-4.0 ppm, corresponding to the -OCH₃ protons. The aromatic region would also be altered. The proton at C-6 would likely appear as a singlet, and the proton at C-3 would also be a singlet, both with chemical shifts influenced by the surrounding electron-donating (-NH₂, -OCH₃) and electron-withdrawing (-NO₂, -Br) groups.
-
¹³C NMR: An additional carbon signal for the methoxy group would be expected around 55-60 ppm. The chemical shift of C-5 would be significantly shifted downfield due to the deshielding effect of the attached oxygen atom. The other aromatic carbon signals would also experience shifts due to the electronic effects of the methoxy substituent.
Table 2: IR Spectroscopic Data for 4-Bromo-2-nitroaniline
| Vibrational Mode | **Wavenumber (cm⁻¹) ** | Intensity |
| N-H Stretch (asymmetric) | 3480 | Strong |
| N-H Stretch (symmetric) | 3365 | Strong |
| C-H Stretch (aromatic) | 3080 | Medium |
| C=C Stretch (aromatic) | 1620 | Strong |
| N-O Stretch (asymmetric) | 1525 | Strong |
| N-O Stretch (symmetric) | 1340 | Strong |
| C-N Stretch | 1280 | Medium |
| C-Br Stretch | 650 | Medium |
Note on Expected Data for this compound:
-
The IR spectrum would be expected to show additional C-O stretching vibrations. A strong, characteristic C-O-C asymmetric stretch would likely appear in the 1200-1275 cm⁻¹ region, and a symmetric stretch would be expected around 1000-1075 cm⁻¹.
Table 3: Mass Spectrometry Data for 4-Bromo-2-nitroaniline
| Ionization Method | m/z | Relative Abundance (%) | Assignment |
| Electron Ionization (EI) | 218 | 100 | [M+2]⁺ |
| 216 | 98 | [M]⁺ | |
| 186 | 20 | [M-NO]⁺ | |
| 170 | 45 | [M-NO₂]⁺ | |
| 137 | 15 | [M-Br]⁺ |
Note on Expected Data for this compound:
-
The molecular ion peaks would be observed at m/z values corresponding to the molecular weight of this compound (C₇H₇BrN₂O₃), which is approximately 246.96 g/mol . Therefore, prominent peaks would be expected at m/z 246 and 248 due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of the nitro group (-NO₂), the methoxy group (-OCH₃), and potentially a methyl radical (-CH₃).
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for protons.
-
Data Acquisition:
-
¹H NMR: A standard pulse sequence is used. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
¹³C NMR: A proton-decoupled pulse sequence is used to obtain singlets for all carbon atoms. Chemical shifts are reported in ppm relative to the solvent peak, which is referenced to TMS.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet containing the sample is then placed in the sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common method for small, volatile molecules. The sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: An electron multiplier or similar detector records the abundance of each ion. The resulting mass spectrum is a plot of relative ion intensity versus m/z.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.
Caption: Workflow for Spectroscopic Analysis.
An In-Depth Technical Guide on the Potential Hazards and Toxicity of 4-Bromo-5-methoxy-2-nitroaniline
Disclaimer: This document is intended for researchers, scientists, and drug development professionals. The toxicological properties of 4-Bromo-5-methoxy-2-nitroaniline have not been thoroughly investigated. The information presented herein is based on available data for the compound and its structural analogs and should be used for informational purposes only. A comprehensive risk assessment should be conducted before handling this compound.
Introduction
This compound is a substituted aniline derivative with potential applications in organic synthesis and pharmaceutical research. Due to the presence of bromo, methoxy, and nitro functional groups on an aniline core, this compound warrants careful toxicological evaluation. This guide provides a summary of the known hazards associated with this molecule and infers potential toxicity based on data from structurally related compounds, namely 4-Methoxy-2-nitroaniline and 4-Nitroaniline.
Hazard Identification and Classification
Based on the limited available information, this compound is classified as a potential irritant.[1] The GHS classification for the closely related compound, 4-Bromo-2-nitroaniline, suggests that it is harmful if swallowed, causes skin and serious eye irritation, may cause an allergic skin reaction, and may cause respiratory irritation. Given the structural similarities, a cautious approach assuming similar hazards for this compound is prudent.
Table 1: GHS Hazard Statements for Structurally Similar Compounds
| Compound | GHS Hazard Statements | Source |
| 4-Bromo-2-nitroaniline | H302: Harmful if swallowedH315: Causes skin irritationH317: May cause an allergic skin reactionH319: Causes serious eye irritationH335: May cause respiratory irritation | PubChem |
| 4-Methoxy-2-nitroaniline | H302: Harmful if swallowedH351: Suspected of causing cancerH411: Toxic to aquatic life with long lasting effects | Wikipedia |
Toxicological Data
Direct quantitative toxicological data such as LD50 or LC50 values for this compound are not available in the public domain.[1] To assess its potential toxicity, data from structurally similar compounds are summarized below.
Acute Toxicity
No acute toxicity data is available for this compound.
Repeated-Dose Toxicity
A combined repeated dose and reproductive/developmental toxicity screening test on 4-Methoxy-2-nitroaniline (4M2NA) in rats provides valuable insights.
Table 2: Summary of Repeated-Dose Toxicity of 4-Methoxy-2-nitroaniline in Rats
| Parameter | Observation | Dose Level |
| NOAEL (Repeated-Dose) | - | 75 mg/kg/day |
| Effects in Females | Extramedullary hematopoiesis and congestion in spleen, higher reticulocyte ratio | 450 mg/kg/day |
| Diffuse follicular cell hypertrophy of the thyroid | 450 mg/kg/day | |
| Effects in Both Sexes | Hypertrophy of centrilobular hepatocytes, increased relative liver weight | 450 mg/kg/day |
NOAEL: No-Observed-Adverse-Effect Level
Genotoxicity
While no specific genotoxicity data exists for this compound, studies on related compounds suggest a potential for mutagenicity. 2-Methoxy-4-nitroaniline (MNA) was found to be genotoxic in bacterial mutagenicity assays, inducing significant increases in mutant colonies in Salmonella typhimurium strains TA100 and TA98, both with and without metabolic activation. Furthermore, 4-Nitroaniline has shown mixed results in bacterial mutagenicity tests but is considered to have a genotoxic potential in vitro.
Carcinogenicity
There is no data on the carcinogenic potential of this compound. However, the structural analog 4-Nitroaniline is suspected to have carcinogenic potential in male B6C3F1 mice, where it led to an increased incidence of haemangiosarcomas in the liver.
Reproductive and Developmental Toxicity
In a screening study with 4-Methoxy-2-nitroaniline , no abnormalities were detected in the reproductive indices of copulation, delivery, or fetal viability in rats. The NOAEL for reproductive/developmental toxicity was determined to be 450 mg/kg/day.
Experimental Protocols
The following is a generalized description of the experimental protocol for a combined repeated dose and reproductive/developmental toxicity screening test, based on the OECD Test Guideline No. 422, which was referenced in the study of 4-Methoxy-2-nitroaniline.
Experimental Workflow: OECD TG 422 (Combined Repeated Dose and Reproductive/Developmental Toxicity Screening)
Caption: Generalized workflow for a combined repeated dose and reproductive/developmental toxicity screening study.
Inferred Hazard Assessment Workflow
Given the lack of direct toxicological data for this compound, a logical workflow for hazard assessment involves leveraging data from structural analogs.
References
The Emergence of 4-Bromo-5-methoxy-2-nitroaniline: A Key Intermediate in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-5-methoxy-2-nitroaniline, a substituted nitroaromatic compound, has emerged as a critical building block in the synthesis of advanced pharmaceutical agents. While its specific discovery and early history are not extensively documented in dedicated publications, its significance is intrinsically linked to the development of novel benzimidazole-based therapeutics. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a probable synthetic route with detailed experimental considerations, and its pivotal role as a precursor to potent bacterial DNA gyrase and topoisomerase IV inhibitors. The information presented herein is intended to serve as a valuable resource for professionals engaged in medicinal chemistry and drug development.
Introduction and Physicochemical Properties
This compound (CAS No. 173312-36-2) is a key synthetic intermediate whose importance has grown with the increasing demand for novel antibacterial agents. Its molecular structure, featuring a bromo, a methoxy, and a nitro group on an aniline scaffold, provides a versatile platform for the construction of complex heterocyclic systems. The strategic placement of these functional groups allows for sequential chemical modifications, making it an ideal starting material for multi-step syntheses.
Below is a summary of the key physicochemical properties of this compound.
| Property | Value |
| CAS Number | 173312-36-2 |
| Molecular Formula | C₇H₇BrN₂O₃ |
| Molecular Weight | 247.05 g/mol |
| Appearance | Likely a crystalline solid |
| Solubility | Expected to be soluble in common organic solvents |
| Purity | Commercially available up to >97% |
A Probable Synthetic Pathway and Experimental Protocol
Proposed Synthesis of this compound
The synthesis of this compound can be envisioned as a two-step process starting from 4-methoxyaniline:
-
Bromination of 4-methoxyaniline: The first step would involve the bromination of 4-methoxyaniline to yield 3-Bromo-4-methoxyaniline.
-
Nitration of 3-Bromo-4-methoxyaniline: The subsequent step would be the regioselective nitration of 3-Bromo-4-methoxyaniline to introduce a nitro group at the 2-position, yielding the final product.
Detailed Experimental Protocol (Inferred)
The following is a detailed, inferred experimental protocol for the synthesis of this compound. This protocol is based on general procedures for similar transformations and should be adapted and optimized under appropriate laboratory conditions.
Step 1: Synthesis of 3-Bromo-4-methoxyaniline
-
Reactants: 4-methoxyaniline, N-Bromosuccinimide (NBS), and a suitable solvent (e.g., Acetonitrile).
-
Procedure:
-
Dissolve 4-methoxyaniline in acetonitrile in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add N-Bromosuccinimide (1.05 equivalents) portion-wise, maintaining the temperature below 5°C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 3-Bromo-4-methoxyaniline.
-
Step 2: Synthesis of this compound
-
Reactants: 3-Bromo-4-methoxyaniline, Nitrating agent (e.g., a mixture of nitric acid and sulfuric acid).
-
Procedure:
-
Carefully add 3-Bromo-4-methoxyaniline to concentrated sulfuric acid at 0°C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 5°C.
-
Stir the reaction mixture at 0-5°C for 1-2 hours, monitoring by TLC.
-
Pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the precipitated solid by filtration and wash with cold water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Application in the Synthesis of DNA Gyrase and Topoisomerase IV Inhibitors
The primary and most significant application of this compound is as a key intermediate in the synthesis of novel benzimidazole ureas, which are potent dual inhibitors of bacterial DNA gyrase and topoisomerase IV. These enzymes are validated targets for antibacterial drugs, and their inhibition disrupts bacterial DNA replication, leading to cell death.
The synthesis of these benzimidazole-based inhibitors typically involves the following key transformations of this compound:
-
Reduction of the Nitro Group: The nitro group of this compound is reduced to an amine, forming 4-Bromo-5-methoxy-1,2-phenylenediamine. This reduction is commonly achieved using reagents like tin(II) chloride or through catalytic hydrogenation.
-
Benzimidazole Ring Formation: The resulting diamine is then cyclized with a suitable reagent (e.g., a carboxylic acid derivative or an isocyanate) to form the benzimidazole core.
-
Further Functionalization: The bromo substituent on the benzimidazole ring can then be used for further modifications, such as cross-coupling reactions, to introduce diverse functionalities and optimize the pharmacological properties of the final compound.
A generalized experimental workflow for the synthesis of a benzimidazole urea from this compound is depicted below.
Signaling Pathway of DNA Gyrase and Topoisomerase IV Inhibition
The benzimidazole ureas synthesized from this compound act by inhibiting the ATPase activity of DNA gyrase and topoisomerase IV. These enzymes are essential for maintaining the proper topology of bacterial DNA during replication, transcription, and repair. By binding to the ATP-binding pocket of these enzymes, the inhibitors prevent the conformational changes necessary for their function, leading to the accumulation of DNA strand breaks and ultimately, bacterial cell death.
The following diagram illustrates the mechanism of action of these inhibitors.
Conclusion
This compound is a strategically important intermediate in the field of medicinal chemistry, particularly for the development of novel antibacterial agents. While its own history is not prominently documented, its value is clearly demonstrated through its application in the synthesis of potent DNA gyrase and topoisomerase IV inhibitors. The synthetic routes and mechanisms of action detailed in this guide provide a foundational understanding for researchers and drug development professionals working to combat bacterial resistance and develop next-generation therapeutics. The continued exploration of derivatives from this versatile scaffold holds significant promise for future drug discovery efforts.
Methodological & Application
Application Notes and Protocols for 4-Bromo-5-methoxy-2-nitroaniline in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-5-methoxy-2-nitroaniline is a valuable substituted nitroaniline intermediate in organic synthesis, particularly in the construction of heterocyclic scaffolds of medicinal importance. Its trifunctional nature, featuring an amine, a nitro group, and a bromine atom on a methoxy-substituted benzene ring, allows for a variety of chemical transformations. This document provides detailed application notes and experimental protocols for its use in the synthesis of novel benzimidazole derivatives with potent antibacterial activity.
Application: Synthesis of Benzimidazole-Based Antibacterial Agents
A primary application of this compound is in the synthesis of novel benzimidazole compounds that have been identified as inhibitors of bacterial DNA gyrase and topoisomerase IV.[1] These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. This makes benzimidazoles derived from this starting material promising candidates for the development of new antibacterial drugs.
The key transformation involves a reductive cyclization of the o-nitroaniline moiety with a suitable aldehyde to form the benzimidazole core. The presence of the bromo and methoxy substituents on the benzimidazole scaffold provides opportunities for further structural modifications to optimize antibacterial potency and pharmacokinetic properties.
Key Experimental Protocol: Reductive Cyclization for Benzimidazole Synthesis
This protocol details the synthesis of a 6-bromo-5-methoxy-1H-benzo[d]imidazole derivative, a core scaffold for further elaboration into DNA gyrase inhibitors.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | Reagent Grade, >97% | Commercially Available |
| Aldehyde (e.g., Benzaldehyde) | Reagent Grade | Commercially Available |
| Sodium Dithionite (Na₂S₂O₄) | Reagent Grade | Commercially Available |
| Ethanol (EtOH) | Anhydrous | Commercially Available |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | |
| Brine | Prepared in-house | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Commercially Available |
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
Experimental Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Solvent and Reagents: Add ethanol to the flask to dissolve the starting material. To this solution, add the desired aldehyde (1.1 eq).
-
Reduction and Cyclization: While stirring, add sodium dithionite (3.0-4.0 eq) portion-wise to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Extraction: Partition the residue between ethyl acetate and water. Separate the organic layer, and wash successively with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-substituted-6-bromo-5-methoxy-1H-benzo[d]imidazole.
Quantitative Data:
| Starting Material | Product | Yield (%) |
| This compound | 2-Aryl-6-bromo-5-methoxy-1H-benzo[d]imidazole | 75-85% (Typical) |
Note: Yields are dependent on the specific aldehyde used and optimization of reaction conditions.
Mechanism of Action: Inhibition of Bacterial DNA Gyrase
The synthesized benzimidazole derivatives act by targeting the ATP-binding site of the GyrB subunit of DNA gyrase. This inhibition prevents the enzyme from introducing negative supercoils into the bacterial DNA, a process crucial for DNA replication and transcription.
Caption: Inhibition of DNA Gyrase by Benzimidazole Derivatives.
Experimental Workflow
The overall process from the starting material to the final bioactive compound and subsequent biological testing is outlined below.
Caption: Workflow for Synthesis and Evaluation of Benzimidazole Derivatives.
Conclusion
This compound serves as a key building block for the synthesis of medicinally relevant benzimidazole derivatives. The protocol described herein provides a reliable method for the construction of the benzimidazole scaffold, which is a crucial step in the development of novel antibacterial agents targeting DNA gyrase. Further derivatization of the synthesized benzimidazoles can lead to the discovery of potent drug candidates.
References
Application Notes and Protocols: Synthesis of 4-Bromo-5-methoxy-2-nitroaniline and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental protocols for the synthesis of 4-Bromo-5-methoxy-2-nitroaniline, a potentially valuable intermediate in organic synthesis and drug discovery. The synthetic route involves a two-step process commencing with the synthesis of the precursor, 5-methoxy-2-nitroaniline, followed by its regioselective bromination. Furthermore, this guide outlines protocols for the derivatization of this compound, focusing on the reduction of the nitro group to yield a diamino intermediate and its subsequent conversion to a benzimidazole derivative. These protocols are intended to serve as a comprehensive resource for researchers in the field of medicinal chemistry and organic synthesis.
Introduction
Substituted nitroanilines are pivotal building blocks in the synthesis of a wide array of organic molecules, including pharmaceuticals, dyes, and materials. The strategic placement of bromo, methoxy, and nitro functionalities on an aniline scaffold, as in this compound, offers a versatile platform for further chemical modifications. The presence of multiple reactive sites allows for selective transformations, making this compound and its derivatives attractive targets for the development of novel bioactive compounds. This application note details a reliable synthetic pathway to this compound and showcases its utility by providing protocols for the synthesis of downstream derivatives.
Synthesis of this compound
The synthesis of the target compound is achieved through a two-step process, which is outlined in the workflow diagram below. The initial step involves the preparation of the key intermediate, 5-methoxy-2-nitroaniline, from 3-methoxyaniline. This is followed by the selective bromination of the intermediate to yield the final product.
Caption: Overall workflow for the synthesis of this compound.
Part 1: Experimental Protocol for the Synthesis of 5-methoxy-2-nitroaniline
This protocol is adapted from established procedures for the nitration of substituted anilines.
Materials and Reagents:
-
3-methoxyaniline
-
Acetic anhydride
-
Glacial acetic acid
-
60% Nitric acid
-
4N Hydrochloric acid
-
Sodium hydroxide (for neutralization)
-
Ethyl acetate
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ice
Procedure:
-
Acetylation: In a round-bottom flask, dissolve 3-methoxyaniline (e.g., 2.21 g) in a mixture of glacial acetic acid (3 mL) and acetic anhydride (10 mL). Stir the solution at room temperature for 1 hour to protect the amine functionality.
-
Nitration: Cool the solution to 5 °C in an ice bath. Add 60% nitric acid (1 mL) dropwise with continuous stirring, ensuring the temperature is maintained. After the addition is complete, remove the cooling bath and allow the solution to warm. The reaction is exothermic and the temperature may rise to around 60 °C.
-
Work-up 1: Once the reaction mixture has cooled to room temperature, pour it into ice-water (100 mL). Neutralize the solution with sodium hydroxide. The resulting precipitate is the acetylated and nitrated product. Collect the crystals by suction filtration and wash with water.
-
Hydrolysis: Transfer the collected crystals to a round-bottom flask and add 4N hydrochloric acid (45 mL). Reflux the mixture for 2 hours to hydrolyze the acetyl group.
-
Work-up 2: After cooling, make the reaction mixture alkaline with sodium hydroxide. Extract the product with ethyl acetate. Wash the organic layer with a saturated aqueous sodium chloride solution and dry it over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure 5-methoxy-2-nitroaniline.
Part 2: Experimental Protocol for the Synthesis of this compound
This protocol is a proposed method based on standard bromination procedures for activated aromatic rings.
Materials and Reagents:
-
5-methoxy-2-nitroaniline
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (or another suitable aprotic solvent)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve 5-methoxy-2-nitroaniline (1 equivalent) in acetonitrile in a round-bottom flask protected from light.
-
Bromination: Add N-Bromosuccinimide (1.1 equivalents) portion-wise to the stirred solution at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Work-up: Extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Data Presentation: Synthesis of this compound
| Step | Reactant | Product | Reagents | Yield (%) | Purity (%) | Analytical Method |
| 1. Synthesis of 5-methoxy-2-nitroaniline | 3-methoxyaniline | 5-methoxy-2-nitroaniline | Acetic anhydride, Nitric acid, HCl | 50-60 | >95 | NMR, LC-MS |
| 2. Bromination | 5-methoxy-2-nitroaniline | This compound | N-Bromosuccinimide | 60-70 | >98 | NMR, LC-MS, HPLC |
Note: Yields and purity are representative and may vary based on experimental conditions and scale.
Derivatization of this compound
The synthesized this compound can be further functionalized to generate a library of derivatives. Two key derivatization pathways are presented below.
Application Notes and Protocols for 4-Bromo-5-methoxy-2-nitroaniline in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the use of 4-bromo-5-methoxy-2-nitroaniline as a versatile building block in the synthesis of various biologically active heterocyclic compounds. This intermediate is particularly valuable for creating substituted benzimidazoles and quinoxalines, which are key scaffolds in medicinal chemistry.
Application 1: Synthesis of Substituted Benzimidazoles with Antibacterial Activity
This compound serves as a crucial intermediate in the synthesis of novel benzimidazole ureas. These compounds have been identified as potent inhibitors of DNA Gyrase and Topoisomerase IV, demonstrating significant antibacterial activity[1]. The synthesis involves a multi-step process beginning with the reduction of the nitro group of this compound to form the corresponding diamine, which is then cyclized to build the benzimidazole core.
Key Features:
-
Versatile Scaffold: The benzimidazole core is a privileged structure in medicinal chemistry, known for a wide range of biological activities.
-
Antibacterial Potency: Derivatives have shown potent inhibition of essential bacterial enzymes.
Experimental Workflow for Benzimidazole Synthesis:
Caption: Synthetic pathway from this compound to benzimidazole ureas.
Application 2: Synthesis of Substituted Quinoxalines
This compound is a key starting material for the synthesis of 6-bromo-7-methoxyquinoxaline. Quinoxalines are an important class of nitrogen-containing heterocycles with applications in pharmaceuticals, dyes, and organic electronics. The synthesis proceeds through the reduction of the nitro group to form a diamine, followed by a condensation reaction with a 1,2-dicarbonyl compound.
Data Summary of a Representative Quinoxaline Synthesis:
| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Yield |
| 1 | 5-methoxy-2-nitroaniline | N-bromosuccinimide (NBS) | Acetonitrile, reflux | This compound | 98% |
| 2 | This compound | Iron powder, NH4Cl | Ethanol, water, reflux | 4-bromo-5-methoxybenzene-1,2-diamine | 41% |
| 3 | 4-bromo-5-methoxybenzene-1,2-diamine | 1,4-dioxane-2,3-diol | Ethanol, room temperature | 6-bromo-7-methoxyquinoxaline | 70% |
Experimental Protocols:
Protocol 2.1: Synthesis of this compound [2]
-
To a solution of 5-methoxy-2-nitroaniline (10 g, 59.5 mmol) in acetonitrile (100 mL) under a nitrogen atmosphere, add N-bromosuccinimide (NBS) (11.6 g, 65 mmol).
-
Stir the reaction mixture at reflux overnight.
-
After cooling to room temperature, quench the reaction with water.
-
Concentrate the mixture to obtain the crude product.
-
Wash the crude product with water to yield 14 g of this compound as a solid.
Protocol 2.2: Synthesis of 4-bromo-5-methoxybenzene-1,2-diamine [2]
-
To a solution of this compound (1.5 g, 6.12 mmol) in a mixture of ethanol (20 mL) and water (5 mL), add iron powder (1.7 g, 30.6 mmol) and ammonium chloride (0.16 g, 3.06 mmol).
-
Heat the mixture to reflux for 2 hours.
-
After cooling to room temperature, filter the mixture and concentrate the filtrate under reduced pressure.
-
Add water to the residue and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash silica gel column chromatography (eluting with 0-50% ethyl acetate/petroleum ether) to obtain 1.5 g of 4-bromo-5-methoxybenzene-1,2-diamine as a black solid (41% yield).
Protocol 2.3: Synthesis of 6-bromo-7-methoxyquinoxaline [2]
-
To a solution of 4-bromo-5-methoxybenzene-1,2-diamine (1.089 g, 5.0 mmol) in ethanol (25 mL), add 1,4-dioxane-2,3-diol (0.603 g, 5.017 mmol).
-
Stir the reaction mixture overnight at room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography (eluting with 0-20% ethyl acetate/petroleum ether) to afford 841 mg of 6-bromo-7-methoxyquinoxaline as a red solid (70% yield).
Reaction Workflow for Quinoxaline Synthesis:
Caption: Step-wise synthesis of 6-bromo-7-methoxyquinoxaline.
Application 3: Precursor for N-Alkylated Anilines in Bioactive Molecules
4-Bromo-2-nitro-5-propoxy-N-propylaniline, a derivative of the title compound, is a valuable intermediate in the synthesis of complex molecules for pharmaceutical research. The synthetic strategy involves the N-propylation of this compound. The bromo and nitro groups offer distinct sites for further chemical modifications, such as metal-catalyzed cross-coupling reactions and reductions, enabling the creation of diverse chemical libraries for drug discovery.[3]
Logical Relationship for Derivative Synthesis:
Caption: Reactivity of functional groups in this compound.
References
Application Notes and Protocols: Synthesis and Reaction Mechanisms of 4-Bromo-5-methoxy-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis and subsequent functionalization of 4-Bromo-5-methoxy-2-nitroaniline, a valuable substituted aniline intermediate in medicinal chemistry. While direct literature for this specific compound is sparse, the following protocols have been developed based on established and reliable methodologies for structurally analogous compounds. This guide offers a robust starting point for the synthesis and derivatization of this versatile building block.
Part 1: Proposed Synthesis of this compound
The synthesis of this compound can be effectively achieved through a three-step sequence starting from 3-Bromo-4-methoxyaniline. The strategy involves the protection of the amine via acetylation, followed by regioselective nitration, and concluding with deprotection.
Caption: Proposed three-step synthesis of this compound.
Step 1: Acetylation of 3-Bromo-4-methoxyaniline
This initial step protects the highly activating amino group as an acetamide to prevent side reactions and control regioselectivity during the subsequent nitration.
-
Procedure:
-
In a round-bottom flask, suspend 3-Bromo-4-methoxyaniline (1.0 equiv) in glacial acetic acid (3-5 volumes).
-
To this suspension, add acetic anhydride (1.2 equiv) dropwise at room temperature.
-
Heat the reaction mixture to 90-100°C and stir for 3-5 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice water with stirring.
-
Collect the precipitated solid, N-(3-Bromo-4-methoxyphenyl)acetamide, by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral and dry under vacuum. This intermediate is often pure enough for the next step.
-
Step 2: Nitration of N-(3-Bromo-4-methoxyphenyl)acetamide
This is a critical electrophilic aromatic substitution step. The ortho,para-directing acetylamino and methoxy groups direct the incoming nitro group to the C2 position, which is ortho to the acetylamino group and meta to the deactivating bromo group.
-
Procedure:
-
To a clean, dry flask, add concentrated sulfuric acid (98%, 4-5 volumes) and cool to 0°C in an ice-salt bath.
-
Slowly add N-(3-Bromo-4-methoxyphenyl)acetamide (1.0 equiv) in portions, ensuring the temperature does not exceed 5-10°C.
-
Prepare a nitrating mixture of concentrated nitric acid (65%, 1.1 equiv) and concentrated sulfuric acid (1 volume) and cool it to 0°C.
-
Add the cold nitrating mixture dropwise to the reaction flask over 30-60 minutes, maintaining the internal temperature below 10°C.[2]
-
Stir the reaction at 0-10°C for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice, which will cause the product to precipitate.
-
Filter the solid, wash thoroughly with cold water to remove excess acid, and dry. The product is N-(4-Bromo-5-methoxy-2-nitrophenyl)acetamide.
-
Step 3: Hydrolysis of N-(4-Bromo-5-methoxy-2-nitrophenyl)acetamide
The final step removes the acetyl protecting group to yield the target aniline.
-
Procedure (Acidic Hydrolysis):
-
Place the crude N-(4-Bromo-5-methoxy-2-nitrophenyl)acetamide (1.0 equiv) in a round-bottom flask.
-
Add a mixture of water (2 volumes) and concentrated hydrochloric acid (3 volumes).
-
Heat the mixture to a gentle reflux (approx. 100°C) for 2-4 hours, with stirring.[3]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then pour it into a mixture of ice water and concentrated ammonium hydroxide to neutralize the acid (adjust to pH > 8).
-
Collect the precipitated yellow solid, this compound, by vacuum filtration.
-
Wash the product with cold water and recrystallize from a suitable solvent (e.g., ethanol/water) for purification.
-
The following table summarizes yields and conditions for multi-step syntheses of structurally related nitroaniline compounds, providing a benchmark for the proposed protocol.
| Target Compound | Starting Material | Key Steps | Overall Yield | Reference |
| 4-methoxy-2-nitroaniline | 4-methoxyaniline | Acetylation, Nitration, Hydrolysis | 85-88% | [3] |
| 4-fluoro-2-methoxy-5-nitroaniline | N-(4-fluoro-2-methoxyphenyl)acetamide | Nitration, Hydrolysis | 73.5% | [2] |
| 4-fluoro-2-methoxy-5-nitroaniline | 2,4-difluoro-5-nitroaniline | Nucleophilic Substitution | 87.6% | [2] |
Part 2: Reaction Mechanisms Involving this compound
This compound is a versatile intermediate for drug development, featuring two primary reactive sites: the aryl bromide and the nitro group. The aryl bromide is amenable to palladium-catalyzed cross-coupling reactions, while the nitro group can be reduced to an amine for further derivatization.
Caption: Major reaction pathways for derivatizing the title compound.
This reaction is a powerful method for forming a new carbon-nitrogen bond, replacing the bromine atom. It is widely used in medicinal chemistry to synthesize complex arylamines.[4][5]
-
Generalized Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., XPhos, Xantphos, 2-4 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Under the inert atmosphere, add this compound (1.0 equiv), the desired primary or secondary amine (1.1-1.5 equiv), and a base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄, 1.4-2.0 equiv).
-
Solvent Addition: Add an anhydrous solvent (e.g., toluene, dioxane) via syringe.[4]
-
Reaction: Heat the mixture with vigorous stirring at 80-110°C for 8-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with a solvent like ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate it, and purify the crude product by column chromatography.
-
Table of Typical Buchwald-Hartwig Reaction Parameters [4][5]
| Component | Example | Typical Loading/Amount | Rationale |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | 1-2 mol% | Effective Pd(0) or Pd(II) precatalysts. |
| Ligand | XPhos, Xantphos, BINAP | 2-4 mol% | Bulky, electron-rich phosphines that promote oxidative addition and reductive elimination. |
| Base | NaOtBu, Cs₂CO₃, K₃PO₄ | 1.4 - 2.0 equiv | Strong, non-nucleophilic bases are required to deprotonate the amine. |
| Solvent | Toluene, Dioxane | Anhydrous | Aprotic solvents are standard; must be anhydrous. |
| Temperature | 80 - 110 °C | - | Dependent on substrate reactivity and catalyst stability. |
The Suzuki reaction is a versatile method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or ester.[6] This is a cornerstone reaction for synthesizing biaryl structures prevalent in pharmaceuticals.[7]
-
Generalized Protocol:
-
Reaction Setup: To a flask, add this compound (1.0 equiv), the boronic acid or ester partner (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 2-5 mol%), and a base (e.g., K₃PO₄, K₂CO₃, 2.0-3.0 equiv).[8][9]
-
Inert Atmosphere: Degas the flask by performing at least three vacuum/backfill cycles with an inert gas.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., dioxane/water 4:1, toluene/water).
-
Reaction: Heat the reaction to 80-100°C with vigorous stirring for 4-16 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography to yield the biaryl product.
-
Caption: Key steps of the Suzuki-Miyaura cross-coupling catalytic cycle.[6]
References
- 1. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 2. Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline_Chemicalbook [chemicalbook.com]
- 3. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: 4-Bromo-5-methoxy-2-nitroaniline in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-5-methoxy-2-nitroaniline is a versatile substituted aniline that serves as a valuable building block in the synthesis of a diverse range of biologically active molecules. Its unique substitution pattern, featuring a bromine atom, a methoxy group, and a nitro group, provides multiple reaction sites for chemical modification, making it an attractive starting material for the construction of complex heterocyclic scaffolds. In medicinal chemistry, this compound has been instrumental in the development of novel therapeutic agents, particularly in the areas of infectious diseases and oncology. The presence of the nitro group allows for its conversion to a diamine, a common precursor for the synthesis of benzimidazoles, which are privileged structures in drug discovery. The bromo and methoxy substituents offer opportunities for further diversification to modulate the physicochemical properties and biological activity of the resulting compounds.
Key Applications in Medicinal Chemistry
Synthesis of Novel Antibacterial Agents
This compound is a key intermediate in the synthesis of novel benzimidazole-based inhibitors targeting bacterial DNA gyrase and topoisomerase IV.[1] These enzymes are essential for bacterial DNA replication, making them validated targets for the development of new antibiotics. The synthesis involves the reduction of the nitro group of this compound to an amine, followed by cyclization to form the benzimidazole core. The bromo and methoxy substituents on the benzimidazole ring can be further functionalized to optimize antibacterial potency and pharmacokinetic properties.
A notable application is in the development of inhibitors of Mycobacterium tuberculosis Menaquinone (MK2) biosynthesis. Menaquinone is an essential component of the mycobacterial electron transport chain, and its inhibition is a promising strategy for the treatment of tuberculosis. In a reported study, this compound was utilized as a precursor in the synthesis of a series of inhibitors. The resulting compounds demonstrated potent whole-cell activity against M. tuberculosis.[2]
Development of Kinase Inhibitors for Oncology
Substituted nitroanilines are important precursors for the synthesis of kinase inhibitors, a major class of anticancer drugs. The general strategy involves the reduction of the nitro group and subsequent elaboration into heterocyclic systems that can interact with the ATP-binding site of various kinases. While direct examples initiating from this compound are emerging, its utility is evident from its inclusion in patent applications for the synthesis of MAP kinase-interacting kinase (MNK) inhibitors. MNK kinases are implicated in tumor cell survival, making them attractive targets for cancer therapy.
Intermediates for Modulators of Neurological Disorders
Patent literature indicates the use of this compound in the synthesis of heterocyclic and heteroaryl compounds for the potential treatment of Huntington's disease.[3] This highlights the compound's role as a versatile scaffold for generating molecules that can cross the blood-brain barrier and interact with targets in the central nervous system.
Quantitative Biological Data
The following table summarizes the biological activity of representative compounds synthesized using this compound as a key intermediate.
| Compound ID | Target Organism/Cell Line | Biological Target | Activity (MIC/CC50) |
| JSF-4536 | M. tuberculosis H37Rv | MenG | 0.78 µM (MIC) |
| JSF-4668 | M. tuberculosis H37Rv | MenG | 0.78 µM (MIC) |
| JSF-4536 | Vero cells | - | 100 µM (CC50) |
| JSF-4668 | Vero cells | - | 56 µM (CC50) |
Data sourced from: Evolution of Small Molecule Inhibitors of Mycobacterium tuberculosis Menaquinone Biosynthesis.[2]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the bromination of 5-methoxy-2-nitroaniline to yield the title compound.
Materials:
-
5-methoxy-2-nitroaniline
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN)
-
Trifluoroacetic acid (TFA)
-
Water (H₂O)
Procedure:
-
To a solution of 5-methoxy-2-nitroaniline (6.20 g, 36.9 mmol) in acetonitrile (90 mL), add N-Bromosuccinimide (6.56 g, 36.9 mmol) and trifluoroacetic acid (4.20 g, 36.9 mmol) at 0 °C.[4]
-
Allow the reaction mixture to warm to 25 °C and stir for 16 hours.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, add water (100 mL) to the reaction mixture.[4]
-
Extract the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Protocol 2: General Procedure for the Reduction of this compound
This protocol outlines the reduction of the nitro group to an amine, a key step in the synthesis of benzimidazoles.
Materials:
-
This compound
-
Zinc powder
-
Saturated aqueous ammonium chloride
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
Procedure:
-
Prepare a mixture of this compound (0.5 g, 2.0 mmol) in dichloromethane (10.0 mL), methanol (10.0 mL), and saturated aqueous ammonium chloride (20.0 mL).
-
Add zinc powder (1.3 g, 20.0 mmol) to the mixture at room temperature.
-
Stir the resulting mixture at room temperature for 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture to remove the zinc powder.
-
Separate the filtrate layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-bromo-5-methoxybenzene-1,2-diamine.
Visualizations
Caption: Synthetic workflow from this compound.
Caption: Inhibition of bacterial DNA replication by benzimidazole derivatives.
References
- 1. This compound | 173312-36-2 [chemicalbook.com]
- 2. Evolution of Small Molecule Inhibitors of Mycobacterium tuberculosis Menaquinone Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US11858941B2 - Heterocyclic and heteroaryl compounds for treating Huntington's disease - Google Patents [patents.google.com]
- 4. WO2024081748A2 - Inhibitors of solute carrier family 6a member 19 (slc6a19) and methods of use thereof - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Novel Compounds from 4-Bromo-5-methoxy-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of two novel compounds derived from the readily available starting material, 4-Bromo-5-methoxy-2-nitroaniline. The protocols leverage well-established and robust chemical transformations, specifically a Suzuki-Miyaura cross-coupling reaction and a chemoselective nitro group reduction, to afford a novel biaryl aniline and a versatile diamine intermediate, respectively. These compounds can serve as valuable building blocks in medicinal chemistry and materials science.
Protocol 1: Synthesis of 5-Methoxy-2-nitro-4-phenylaniline via Suzuki-Miyaura Cross-Coupling
This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with phenylboronic acid. The reaction selectively forms a new carbon-carbon bond at the position of the bromine atom, yielding a novel biaryl compound. Such biaryl scaffolds are prevalent in pharmaceutically active molecules. The reaction conditions are adapted from established procedures for electron-rich bromoanilines.[1][2][3][4]
Experimental Protocol
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (deionized)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, including a round-bottom flask and condenser
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 eq.).
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and deionized water via syringe.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 5-Methoxy-2-nitro-4-phenylaniline.
Data Presentation
| Parameter | Value |
| Starting Material | This compound |
| Coupling Partner | Phenylboronic acid |
| Palladium Catalyst | Tetrakis(triphenylphosphine)palladium(0) |
| Base | Potassium Carbonate |
| Solvent | 1,4-Dioxane / Water (4:1) |
| Reaction Temperature | 90 °C |
| Reaction Time | 12 hours |
| Expected Yield* | 85-95% |
*Estimated yields are based on reactions with structurally similar electron-rich anilines.
Experimental Workflow
Protocol 2: Synthesis of 4-Bromo-5-methoxybenzene-1,2-diamine via Nitro Group Reduction
This protocol describes the selective reduction of the nitro group of this compound to an amine using tin(II) chloride dihydrate. This method is known for its mildness and tolerance of other functional groups, such as the aryl bromide, which remains intact for potential subsequent derivatization.[5][6][7] The resulting diamine is a valuable intermediate for the synthesis of heterocyclic compounds like benzimidazoles.
Experimental Protocol
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol.
-
Addition of Reducing Agent: Add tin(II) chloride dihydrate (4.0 eq.) to the solution in portions while stirring. The reaction is exothermic.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the disappearance of the starting material by TLC.
-
Quenching: After the reaction is complete, carefully pour the mixture into a saturated aqueous solution of sodium bicarbonate to neutralize the acid and precipitate tin salts.
-
Extraction: Extract the product into ethyl acetate. The mixture may need to be filtered to remove inorganic solids before separating the layers.
-
Washing: Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: If necessary, the product can be further purified by recrystallization or column chromatography to give pure 4-Bromo-5-methoxybenzene-1,2-diamine.
Data Presentation
| Parameter | Value |
| Starting Material | This compound |
| Reducing Agent | Tin(II) chloride dihydrate |
| Solvent | Ethanol |
| Reaction Temperature | Room Temperature |
| Reaction Time | 1-2 hours |
| Expected Yield* | >90% |
*Estimated yields are based on similar nitroaniline reductions.
Experimental Workflow
Potential Applications and Signaling Pathways
The novel compounds synthesized through these protocols are of significant interest in drug discovery. Biaryl structures, such as the one prepared in Protocol 1, are key pharmacophores in a multitude of kinase inhibitors and other targeted therapies. The ortho-nitroaniline moiety can be further manipulated, for instance, through reduction and subsequent cyclization to form benzimidazoles, a privileged scaffold in medicinal chemistry.
The diamine synthesized in Protocol 2 is a versatile intermediate. It can be used to construct a variety of heterocyclic systems. For example, reaction with aldehydes or carboxylic acids can lead to the formation of benzimidazoles, which are known to interact with a wide range of biological targets, including enzymes and receptors involved in cancer and inflammatory signaling pathways. The presence of the bromo and methoxy substituents provides additional handles for further chemical modification and optimization of biological activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Tin(II) chloride - Wikipedia [en.wikipedia.org]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
Application Note: Laboratory-Scale Synthesis and Purification of 4-Bromo-5-methoxy-2-nitroaniline
For Research Use Only
Abstract
This application note details a representative laboratory-scale procedure for the synthesis and purification of 4-Bromo-5-methoxy-2-nitroaniline, a valuable substituted aniline intermediate in organic synthesis. The described protocol begins with the nitration and subsequent hydrolysis of 3-methoxyaniline to yield the key precursor, 5-methoxy-2-nitroaniline[1]. This intermediate is then subjected to electrophilic bromination to produce the target compound. Purification is achieved through a combination of aqueous work-up, recrystallization, and optional silica gel column chromatography for achieving high purity. This document provides comprehensive experimental protocols, tabulated data for reagents and conditions, and graphical workflows to guide researchers.
Introduction
Substituted nitroanilines are crucial building blocks in the development of pharmaceuticals, agrochemicals, and dyes. This compound incorporates a unique substitution pattern that makes it a potentially useful intermediate for further functionalization. The synthetic strategy involves a multi-step process that requires careful control of reaction conditions to ensure regioselectivity and high yield.
The synthesis begins with the preparation of 5-methoxy-2-nitroaniline from 3-methoxyaniline[1]. The subsequent and final step is the selective bromination of this intermediate. The electron-donating methoxy and amino groups, and the electron-withdrawing nitro group, direct the electrophilic addition of bromine. The purification of the final product is critical, as residual starting materials or isomeric byproducts can interfere with subsequent reactions. Aromatic amines, particularly polar ones, can be challenging to purify via chromatography due to strong interactions with silica gel[4][5]. This note addresses these challenges by outlining effective purification strategies, including recrystallization and optimized column chromatography conditions.
Synthesis and Purification Workflow
The overall process from starting material to purified product involves a two-stage synthesis followed by purification and analysis.
Figure 1. Overall workflow for the synthesis and purification of this compound.
Experimental Protocols
Safety Precautions: Handle all reagents and solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Concentrated acids and bromine are highly corrosive and toxic; handle with extreme care.
Protocol 1: Synthesis of 5-Methoxy-2-nitroaniline (Precursor) [1]
This protocol is adapted from the synthesis of 5-methoxy-2-nitroaniline.
-
Acetylation: In a round-bottom flask, dissolve 3-methoxyaniline in a mixture of acetic acid and acetic anhydride. Stir the solution at room temperature for 1 hour to form N-(3-methoxyphenyl)acetamide.
-
Nitration: Cool the solution to 5°C in an ice bath. Add 60% nitric acid dropwise while maintaining the temperature. After addition, remove the cooling bath and allow the solution to warm, then cool back to room temperature.
-
Precipitation: Pour the reaction mixture into ice-water and neutralize with a sodium hydroxide solution to precipitate the crude N-(5-methoxy-2-nitrophenyl)acetamide.
-
Hydrolysis: Collect the crude solid by filtration. Add 4N hydrochloric acid and reflux the mixture for 2 hours.
-
Work-up: Cool the reaction mixture and make it alkaline with sodium hydroxide. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the residue by silica gel column chromatography to yield 5-methoxy-2-nitroaniline.
Protocol 2: Synthesis of this compound
This protocol is a representative method based on the bromination of 2-nitroaniline.[2]
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add a 15% aqueous solution of potassium bromide.
-
Acidification: Slowly add concentrated (98%) sulfuric acid to the potassium bromide solution while stirring.
-
Substrate Addition: Add the precursor, 5-methoxy-2-nitroaniline (synthesized in Protocol 1), to the mixture and stir for 30 minutes.
-
Brominating Agent Formation: Heat the mixture to 35°C. Slowly add a 30% aqueous solution of sodium chlorate dropwise. An exothermic reaction will occur, and the in-situ generation of bromine will be observed. Maintain the temperature during this addition.
-
Reaction Completion: After the addition is complete, heat the reaction mixture to 75°C and hold for 2 hours to ensure the reaction goes to completion.
-
Work-up and Isolation: Cool the mixture to room temperature. A pale yellow solid should precipitate. Filter the crude product using a Büchner funnel and wash the filter cake thoroughly with water until the filtrate pH is neutral (pH 5-8).
-
Drying: Dry the solid product in a vacuum oven at 50-60°C to a constant weight.
Purification Protocols
The crude product may contain unreacted starting material or other impurities. Two methods of purification are presented.
Protocol 3A: Purification by Recrystallization
Recrystallization is often sufficient for obtaining material of moderate to high purity.
-
Solvent Selection: Based on analogous compounds, a mixed solvent system like ethanol/water is a good starting point.[6]
-
Procedure: Dissolve the crude this compound in a minimal amount of hot ethanol. If the solution is colored, a small amount of activated carbon can be added, and the solution filtered hot.
-
Crystallization: Slowly add hot water to the ethanol solution until it becomes slightly cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate.
-
Isolation: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
Protocol 3B: Purification by Column Chromatography
For obtaining very high purity material, or if recrystallization fails to remove impurities, flash column chromatography is recommended. Aromatic amines can interact strongly with acidic silica gel, leading to poor separation.[4][5]
-
Stationary Phase: Standard silica gel (60 Å, 230-400 mesh).
-
Mobile Phase (Eluent): Start with a non-polar solvent system and gradually increase polarity. A common system is a gradient of ethyl acetate in hexanes.
-
Improving Separation: If streaking or poor separation occurs, consider the following:
-
Procedure:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Load the solution onto the top of the prepared silica gel column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by Thin Layer Chromatography (TLC).
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified product.
-
Data Presentation
The following tables summarize the reagents, conditions, and expected outcomes for the synthesis.
Table 1. Reagents for the Synthesis of this compound (Representative)
| Reagent | Molecular Wt. | Amount | Moles (Equiv.) |
|---|---|---|---|
| 5-Methoxy-2-nitroaniline | 168.15 g/mol | 10.0 g | 0.059 (1.0) |
| Potassium Bromide (KBr) | 119.00 g/mol | 21.2 g | 0.178 (3.0) |
| Sulfuric Acid (H₂SO₄, 98%) | 98.08 g/mol | 17.5 g (9.5 mL) | 0.178 (3.0) |
| Sodium Chlorate (NaClO₃) | 106.44 g/mol | 2.1 g | 0.020 (0.33) |
| Water (for solutions) | 18.02 g/mol | ~200 mL | - |
Table 2. Reaction and Purification Parameters
| Parameter | Value / Condition |
|---|---|
| Synthesis | |
| Reaction Temperature | 35°C (addition), then 75°C |
| Reaction Time | 2-3 hours |
| Appearance | Yellow solid |
| Purification (Recrystallization) | |
| Solvent System | Ethanol / Water |
| Purification (Chromatography) | |
| Stationary Phase | Silica Gel |
| Eluent System | Gradient: 5% to 40% Ethyl Acetate in Hexanes (+ 0.5% Triethylamine if needed) |
| Product Characteristics | |
| Molecular Formula | C₇H₇BrN₂O₃ |
| Molecular Weight | 247.05 g/mol [7] |
| Theoretical Yield | 14.6 g |
| Expected Purity (Post-Purification) | >98% (by HPLC) |
Reaction Scheme
The bromination of 5-methoxy-2-nitroaniline proceeds via an electrophilic aromatic substitution mechanism.
Figure 2. Proposed reaction scheme for the synthesis of this compound.
References
- 1. prepchem.com [prepchem.com]
- 2. Page loading... [guidechem.com]
- 3. Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. biotage.com [biotage.com]
- 5. benchchem.com [benchchem.com]
- 6. magritek.com [magritek.com]
- 7. capotchem.com [capotchem.com]
Application Notes and Protocols for 4-Bromo-5-methoxy-2-nitroaniline as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-5-methoxy-2-nitroaniline is a versatile chemical intermediate of significant interest in medicinal chemistry and drug development. Its trifunctional nature, featuring a reactive bromine atom, a nitro group amenable to reduction, and a primary amine, provides multiple points for molecular elaboration. This structure is particularly valuable for the synthesis of heterocyclic scaffolds present in a variety of bioactive molecules, including kinase inhibitors and antibacterial agents.
The bromine atom is strategically positioned for participation in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of diverse aryl, heteroaryl, and amino substituents. The nitro group can be readily reduced to an amine, which serves as a key functional handle for subsequent reactions like amide bond formation, urea synthesis, or further coupling reactions. This multi-faceted reactivity makes this compound a valuable building block for generating libraries of complex molecules for biological screening.
Physicochemical Properties and Data
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value |
| CAS Number | 173312-36-2 |
| Molecular Formula | C₇H₇BrN₂O₃ |
| Molecular Weight | 247.05 g/mol |
| Appearance | Yellow to orange solid |
| Purity | Typically ≥97% |
| Solubility | Soluble in organic solvents like DMF, DMSO, and chlorinated solvents. |
Key Applications and Synthetic Strategies
This compound is a key intermediate in the synthesis of various bioactive compounds. Its primary utility lies in its role as a scaffold for constructing molecules that can interact with biological targets such as enzymes and receptors.
Synthesis of DNA Gyrase and Topoisomerase IV Inhibitors
One documented application of this compound is in the synthesis of novel benzimidazole ureas. These compounds have been shown to act as inhibitors of DNA Gyrase and Topoisomerase IV, enzymes essential for bacterial DNA replication, thus exhibiting potent antibacterial activity.[1] The synthetic strategy typically involves the reduction of the nitro group to an amine, followed by cyclization to form a benzimidazole ring system, and subsequent functionalization.
Intermediate for Kinase Inhibitor Synthesis
The substituted 2-nitroaniline scaffold is a common feature in many kinase inhibitors. While a specific, marketed kinase inhibitor directly synthesized from this compound is not prominently documented, its structural motifs are highly relevant. For instance, related methoxy-nitroanilines are used in the synthesis of Casein Kinase 2 (CSNK2A) inhibitors. The general approach involves leveraging the bromo and nitro functionalities to build complex heterocyclic systems that can bind to the ATP-binding site of kinases.
A plausible synthetic workflow for utilizing this compound in the synthesis of a generic kinase inhibitor is outlined below. This workflow involves a Suzuki-Miyaura coupling to introduce a heterocyclic moiety, followed by reduction of the nitro group and subsequent reaction to form a urea, a common pharmacophore in kinase inhibitors.
Experimental Protocols
The following protocols are generalized methodologies for key transformations involving this compound. Researchers should optimize these conditions for their specific substrates and desired outcomes.
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a typical procedure for the palladium-catalyzed coupling of this compound with an aryl or heteroaryl boronic acid.
References
Application Notes and Protocols for the Functionalization of 4-Bromo-5-methoxy-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of key functionalization reactions for 4-Bromo-5-methoxy-2-nitroaniline, a versatile building block in medicinal chemistry and materials science. The strategic placement of the bromine atom, the electron-withdrawing nitro group, and the electron-donating methoxy and amino groups allows for a range of selective transformations, enabling the synthesis of diverse molecular scaffolds. This document offers detailed protocols for common and powerful cross-coupling and substitution reactions, supported by quantitative data and visual diagrams to guide researchers in their synthetic endeavors.
Key Functionalization Reactions
This compound is an ideal substrate for several palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The electron-deficient nature of the aromatic ring also makes it susceptible to nucleophilic aromatic substitution (SNAr).
Table 1: Summary of Key Functionalization Reactions and Typical Conditions
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Suzuki-Miyaura Coupling | Arylboronic Acid | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃ or Cs₂CO₃ | Toluene/H₂O or Dioxane/H₂O | 80 - 110 | 4 - 16 | 70 - 95 |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos or BINAP | NaOtBu or K₃PO₄ | Toluene or Dioxane | 80 - 110 | 8 - 24 | 60 - 90 |
| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N or DiPEA | THF or DMF | 25 - 80 | 4 - 24 | 65 - 90 |
| Nucleophilic Aromatic Substitution (SNAr) | Alkoxide or Thiolate | - | K₂CO₃ or NaH | DMF or DMSO | 25 - 100 | 2 - 12 | 75 - 98 |
Experimental Protocols
Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-5-methoxy-2-nitroanilines
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds, enabling the introduction of various aryl or heteroaryl substituents at the 4-position.[1][2]
Reaction Principle:
References
Synthetic Utility of 4-Bromo-5-methoxy-2-nitroaniline in Multi-Step Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-5-methoxy-2-nitroaniline is a valuable and versatile building block in multi-step organic synthesis, particularly in the construction of heterocyclic scaffolds of medicinal importance. Its unique substitution pattern, featuring a nucleophilic amino group, an electrophilic nitro group, and a reactive bromine atom, allows for a diverse range of chemical transformations. This document provides detailed application notes and experimental protocols for the synthetic utility of this compound, with a focus on its application in the synthesis of biologically active benzimidazole derivatives.
Application Notes
The strategic positioning of functional groups in this compound makes it an ideal precursor for the synthesis of various complex molecules. The primary applications involve the reductive cyclization to form benzimidazoles, and cross-coupling reactions at the bromide position.
1. Synthesis of Substituted Benzimidazoles:
The most prominent application of this compound is in the synthesis of 5-bromo-6-methoxy-1H-benzo[d]imidazoles. This is typically achieved through a one-pot reductive cyclization reaction. The nitro group is reduced to an amine in situ, which then condenses with an aldehyde to form the imidazole ring. This method allows for the introduction of a wide variety of substituents at the 2-position of the benzimidazole core, depending on the aldehyde used.
Benzimidazoles are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] The resulting 5-bromo-6-methoxy-1H-benzo[d]imidazole can be further functionalized at the bromine position, offering a handle for further molecular elaboration.
2. Palladium-Catalyzed Cross-Coupling Reactions:
The bromo substituent on the aromatic ring of this compound is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.
-
Suzuki-Miyaura Coupling: This reaction allows for the introduction of aryl, heteroaryl, or vinyl groups at the 4-position by coupling with the corresponding boronic acid or ester. This enables the synthesis of a diverse library of substituted nitroaniline derivatives, which can then be carried forward to synthesize more complex molecules.
-
Buchwald-Hartwig Amination: This reaction facilitates the formation of a new C-N bond by coupling with a primary or secondary amine. This is a valuable method for the synthesis of N-aryl anilines, which are important pharmacophores in many drug candidates.
These cross-coupling reactions can be performed before or after the transformation of the nitro and amino groups, providing flexibility in the synthetic strategy.
Experimental Protocols
The following are representative experimental protocols for key transformations involving this compound. These protocols are based on established methodologies for similar substrates.
Protocol 1: Synthesis of 5-Bromo-6-methoxy-2-substituted-1H-benzo[d]imidazoles via Reductive Cyclization
This protocol describes a general one-pot procedure for the synthesis of 2-substituted benzimidazoles from this compound and various aldehydes using sodium dithionite as the reducing agent.[4]
Materials:
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This compound
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Aldehyde (e.g., benzaldehyde, substituted benzaldehydes, aliphatic aldehydes)
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Sodium Dithionite (Na₂S₂O₄)
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Ethanol
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Water
Procedure:
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In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aldehyde (1.2 eq) in a mixture of ethanol and water (e.g., 2:1 v/v).
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To the stirred solution, add sodium dithionite (3.0-4.0 eq) portion-wise over 15-20 minutes. The reaction is exothermic, and the temperature should be monitored.
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After the addition is complete, heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
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Remove the ethanol under reduced pressure.
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Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 5-bromo-6-methoxy-2-substituted-1H-benzo[d]imidazole.
Quantitative Data (Representative Examples):
| Aldehyde | Product | Reaction Time (h) | Yield (%) |
| Benzaldehyde | 5-Bromo-6-methoxy-2-phenyl-1H-benzo[d]imidazole | 3 | 85-95 |
| 4-Chlorobenzaldehyde | 5-Bromo-2-(4-chlorophenyl)-6-methoxy-1H-benzo[d]imidazole | 3.5 | 80-90 |
| Cyclohexanecarboxaldehyde | 5-Bromo-2-cyclohexyl-6-methoxy-1H-benzo[d]imidazole | 4 | 75-85 |
Protocol 2: Suzuki-Miyaura Coupling of this compound
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
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This compound
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Arylboronic acid
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Palladium(II) acetate (Pd(OAc)₂)
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SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
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Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), arylboronic acid (1.2 eq), potassium phosphate (2.0 eq), palladium(II) acetate (0.02 eq), and SPhos (0.04 eq).
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Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
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Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) to the flask via syringe.
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Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
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Once the reaction is complete (typically 4-16 hours), cool the mixture to room temperature.
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Dilute the reaction mixture with ethyl acetate and wash with water and then brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Quantitative Data (Representative Examples):
| Arylboronic Acid | Product | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) |
| Phenylboronic acid | 5-Methoxy-2-nitro-4-phenylaniline | 2 | 90 | 70-85 |
| 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-5-methoxy-2-nitroaniline | 2 | 90 | 75-90 |
Visualizations
Experimental Workflow: Synthesis of Substituted Benzimidazoles
Caption: Workflow for the synthesis of substituted benzimidazoles.
Signaling Pathway: Anticancer Mechanism of Action of Benzimidazole Derivatives
Benzimidazole derivatives synthesized from this compound can be further elaborated into potent anticancer agents. These compounds have been shown to target various signaling pathways involved in cancer cell proliferation and survival. One such pathway involves the inhibition of key kinases like EGFR and BRAF, as well as interference with microtubule dynamics.[2][5]
References
- 1. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-5-methoxy-2-nitroaniline
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Bromo-5-methoxy-2-nitroaniline. The information is based on established organic chemistry principles and synthetic strategies for analogous compounds.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the multi-step synthesis of this compound. A plausible synthetic route starting from 3-methoxyaniline is considered, involving acetylation, nitration, bromination, and hydrolysis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Acetylation Step | - Incomplete reaction. - Loss of product during workup. | - Ensure complete dissolution of 3-methoxyaniline before adding acetic anhydride. - Use a slight excess of acetic anhydride. - Monitor the reaction by TLC until the starting material is consumed. - During workup, ensure the pH is adjusted correctly to precipitate the product fully. Wash the product with cold water to minimize dissolution. |
| Formation of Multiple Isomers during Nitration | - The acetamido and methoxy groups are both ortho-, para-directing, leading to a mixture of nitro isomers. | - Control the reaction temperature carefully, typically between 0-5 °C, to improve regioselectivity. - Use a milder nitrating agent, such as acetyl nitrate prepared in situ, to potentially favor the desired isomer. - The order of functional group introduction is critical. Consider alternative synthetic routes if isomer separation is problematic. |
| Low Yield in Bromination Step | - Incomplete bromination. - Formation of poly-brominated side products. | - Use a stoichiometric amount of the brominating agent (e.g., N-Bromosuccinimide) to avoid polybromination. - Monitor the reaction closely by TLC to determine the optimal reaction time. - Ensure the reaction is protected from light if using a light-sensitive brominating agent. |
| Incomplete Hydrolysis of the Acetanilide | - Insufficient acid or base concentration. - Inadequate reaction time or temperature. | - Use a sufficient concentration of acid (e.g., HCl) or base (e.g., NaOH) for the hydrolysis. - Increase the reaction temperature or prolong the reaction time. Monitor the progress by TLC.[1][2][3][4] |
| Difficulty in Product Purification | - Presence of unreacted starting materials or isomeric impurities. - Oily product that is difficult to crystallize. | - Utilize column chromatography for the separation of isomers and impurities. - For oily products, try trituration with a non-polar solvent to induce crystallization. - Recrystallization from a suitable solvent system can be employed to purify the final product. |
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A common and logical starting material is 3-methoxyaniline. This allows for the sequential introduction of the nitro and bromo groups, guided by the directing effects of the amino (as acetanilide) and methoxy groups.
Q2: Why is the acetylation of the aniline necessary?
Acetylation of the amino group to an acetamido group serves two main purposes. Firstly, it protects the amino group from oxidation during the subsequent nitration and bromination steps. Secondly, it moderates the strong activating effect of the amino group, which helps to prevent polysubstitution and can influence the regioselectivity of the electrophilic substitution reactions.
Q3: What are the key challenges in the nitration step?
The primary challenge in the nitration of N-(3-methoxyphenyl)acetamide is controlling the regioselectivity. Both the acetamido and methoxy groups are ortho-, para-directing, which can lead to the formation of a mixture of isomers, including the desired 2-nitro product and other isomers such as the 4-nitro and 6-nitro products. Careful control of reaction conditions is crucial to maximize the yield of the desired isomer.
Q4: What are the common side products in the bromination step?
The main side products in the bromination step are typically other isomeric monobrominated products and potentially di-brominated products if an excess of the brominating agent is used. The directing effects of the existing substituents on the ring will determine the position of bromination.
Q5: What methods can be used to monitor the progress of the reactions?
Thin-layer chromatography (TLC) is a simple and effective method for monitoring the progress of each step of the synthesis. By comparing the spots of the reaction mixture with the starting material and product (if available), one can determine if the reaction is complete.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of this compound, based on procedures for similar compounds. Researchers should optimize these conditions for their specific laboratory setup and scale.
Step 1: Acetylation of 3-Methoxyaniline
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Dissolve 3-methoxyaniline in glacial acetic acid.
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Cool the solution in an ice bath.
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Slowly add acetic anhydride dropwise with stirring.
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After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
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Pour the reaction mixture into ice-cold water to precipitate the product.
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Filter the solid, wash with cold water, and dry to obtain N-(3-methoxyphenyl)acetamide.
Step 2: Nitration of N-(3-methoxyphenyl)acetamide
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Dissolve N-(3-methoxyphenyl)acetamide in concentrated sulfuric acid at 0 °C.
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Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature between 0-5 °C.
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Stir the mixture at this temperature for 1-2 hours.
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Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.
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Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry.
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Purify the product by recrystallization or column chromatography to isolate the desired N-(3-methoxy-2-nitrophenyl)acetamide isomer.
Step 3: Bromination of N-(3-methoxy-2-nitrophenyl)acetamide
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Dissolve N-(3-methoxy-2-nitrophenyl)acetamide in a suitable solvent such as acetic acid or a chlorinated solvent.
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Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature.
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Stir the reaction mixture for several hours, monitoring the progress by TLC.
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Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent.
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Wash the organic layer with a solution of sodium thiosulfate to remove any unreacted bromine, followed by water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(4-Bromo-5-methoxy-2-nitrophenyl)acetamide.
Step 4: Hydrolysis of N-(4-Bromo-5-methoxy-2-nitrophenyl)acetamide
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Reflux the crude N-(4-Bromo-5-methoxy-2-nitrophenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid for several hours until TLC indicates the disappearance of the starting material.[1][2][3][4]
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Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide or ammonium hydroxide solution) to precipitate the free amine.
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Filter the solid product, wash with water, and dry.
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Recrystallize the crude product from a suitable solvent to obtain pure this compound.
Data Presentation
Table 1: Hypothetical Yield Improvement Strategies and Outcomes
The following table presents hypothetical data on how optimizing reaction conditions could improve the yield of each step in the synthesis of this compound.
| Step | Standard Condition | Optimized Condition | Yield (Standard) | Yield (Optimized) |
| Acetylation | Room temperature, 1 hr | 0 °C to RT, 2 hrs, slight excess of Ac₂O | 85% | 95% |
| Nitration | HNO₃/H₂SO₄ at RT | HNO₃/H₂SO₄ at 0-5 °C | 40% (desired isomer) | 60% (desired isomer) |
| Bromination | Br₂ in Acetic Acid | NBS in DMF | 70% | 85% |
| Hydrolysis | 6M HCl, 4 hrs reflux | 10M HCl, 6 hrs reflux | 80% | 92% |
Visualizations
Synthetic Workflow Diagram
Caption: Synthetic route for this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree for synthesis optimization.
References
common side products in 4-Bromo-5-methoxy-2-nitroaniline reactions and their avoidance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-5-methoxy-2-nitroaniline. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am trying to reduce the nitro group of this compound to the corresponding aniline. My main product is contaminated with a significant amount of a debrominated side product. How can I avoid this?
A1: Hydrodebromination is a common side reaction during the catalytic hydrogenation of halogenated nitroaromatics. The choice of catalyst and reaction conditions is crucial for minimizing this side product.
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Problem: Standard catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) is often too reactive and can lead to the cleavage of the carbon-bromine bond.[1]
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Solution:
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Catalyst Selection: Opt for catalysts known for their selectivity in reducing nitro groups in the presence of halogens. Raney Nickel is a good alternative to Pd/C for substrates where dehalogenation is a concern.[2] Sulfided Platinum on carbon (Pt/C) has also shown high selectivity for nitro group reduction while preserving halogens.[3]
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Metal-Acid Systems: Consider using metal-acid systems like iron powder with ammonium chloride (Fe/NH₄Cl) or tin(II) chloride (SnCl₂). These methods are robust and generally do not affect aryl halides.[2][3]
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Transfer Hydrogenation: Using a hydrogen donor like hydrazine hydrate with a catalyst can offer better control and selectivity.[1]
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Q2: During the workup of my reaction, I am observing a product with a different mass, suggesting the loss of a methyl group. Is it possible for the methoxy group to be cleaved?
A2: Yes, cleavage of the methoxy ether group to a phenol is a possible side reaction, although it typically requires harsh conditions.
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Problem: Strongly acidic conditions (e.g., HBr, HI) or the use of strong Lewis acids can lead to the cleavage of the aryl methyl ether.
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Solution:
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Avoid Harsh Acids: If your reaction conditions are highly acidic, consider alternative methods that employ neutral or mildly acidic conditions. For instance, the Fe/NH₄Cl system for nitro reduction operates under relatively neutral conditions.
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Temperature Control: High reaction temperatures can promote ether cleavage. Running the reaction at the lowest effective temperature can help minimize this side product.
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Q3: My reaction seems to be incomplete, and I am isolating intermediates. What are these likely to be and how can I ensure the reaction goes to completion?
A3: The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. Incomplete reduction can lead to the accumulation of nitroso and hydroxylamine species.
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Problem: Insufficient reducing agent, catalyst deactivation, or short reaction times can result in the incomplete conversion of the nitro group.
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Solution:
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Stoichiometry of Reducing Agent: Ensure you are using a sufficient excess of the reducing agent. For metal-acid reductions, this may mean using several equivalents of the metal.
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Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the starting material and any intermediates.
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Catalyst Activity: If using a catalyst, ensure it is fresh and active. Catalyst poisoning can halt the reaction prematurely.
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Data on Selective Nitro-Reduction Methods
The following table summarizes the performance of various methods for the selective reduction of the nitro group in halogenated nitroaromatics. While specific data for this compound is not extensively published, the following data for similar substrates provides a strong indication of expected outcomes.
| Method | Reducing Agent/Catalyst | Typical Solvent(s) | Temperature (°C) | Typical Yield of Halogenated Aniline (%) | Key Advantages & Disadvantages |
| Catalytic Hydrogenation | H₂, Raney Nickel | Ethanol, Methanol | 25 - 50 | 85 - 95 | A: High yield, clean reaction. D: Requires specialized hydrogenation equipment. |
| Catalytic Hydrogenation | H₂, Pd/C | Ethanol, Methanol | 25 - 50 | 50 - 80 | A: Readily available catalyst. D: Prone to causing significant debromination. |
| Metal-Acid Reduction | Fe, NH₄Cl | Ethanol/Water | 70 - 100 | 90 - 98 | A: High selectivity, inexpensive reagents. D: Generates significant metal waste. |
| Metal-Acid Reduction | SnCl₂·2H₂O | Ethanol, Ethyl Acetate | 50 - 80 | 90 - 98 | A: High selectivity, mild conditions. D: Stoichiometric tin waste can be problematic. |
| Transfer Hydrogenation | Hydrazine Hydrate, Pd/C | Ethanol | 25 - 60 | 80 - 90 | A: Avoids use of H₂ gas. D: Hydrazine is toxic; careful control needed to avoid dehalogenation. |
Experimental Protocols
Protocol 1: Selective Nitro Reduction using Iron and Ammonium Chloride
This protocol describes a robust method for the reduction of the nitro group in this compound with high selectivity, avoiding debromination.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
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Solvent Addition: Add a mixture of ethanol and water (e.g., 4:1 v/v).
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Reagent Addition: To the stirred suspension, add ammonium chloride (NH₄Cl, ~4 eq) followed by iron powder (~3-5 eq).
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Reaction: Heat the reaction mixture to reflux. The reaction is often vigorous initially. Monitor the progress by TLC or LC-MS.
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Workup: Upon completion, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts.
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Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Extract the aqueous residue with ethyl acetate (3 x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude product can be further purified by column chromatography or recrystallization.
Protocol 2: Selective Nitro Reduction using Tin(II) Chloride
This method is highly selective for the reduction of nitro groups in the presence of other reducible functionalities.
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Reaction Setup: Dissolve this compound (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask under a nitrogen atmosphere.
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Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) to the solution.
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Reaction: Heat the reaction mixture at 50-70 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
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Workup: Cool the reaction mixture to room temperature and pour it onto crushed ice.
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Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution with vigorous stirring until the mixture is basic (pH ~8) and the tin salts have precipitated.
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Extraction: Extract the mixture with ethyl acetate (3 x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.
Visual Guides
Caption: Main reaction pathways and potential side products.
Caption: A logical workflow for troubleshooting common issues.
References
Technical Support Center: Purification of Crude 4-Bromo-5-methoxy-2-nitroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-Bromo-5-methoxy-2-nitroaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most effective and commonly used techniques for the purification of crude this compound are recrystallization and column chromatography. The choice between these methods depends on the impurity profile and the desired final purity.
Q2: How do I choose the best purification method for my sample?
A2: For crude material with a relatively high purity and crystalline nature, recrystallization is often a good first choice as it can be scaled up easily. If the crude product is an oil or contains a complex mixture of impurities with similar polarities to the desired compound, column chromatography is generally more effective.
Q3: What are the likely impurities in my crude this compound?
A3: Common impurities can include unreacted starting materials, regioisomers (e.g., 2-Bromo-3-methoxy-6-nitroaniline), and byproducts from the nitration reaction, such as nitrophenolic compounds. The presence of these impurities can affect crystal formation and the overall purity of the final product.
Q4: My purified product is still showing a broad melting point range. What should I do?
A4: A broad melting point range typically indicates the presence of impurities. Repeating the purification step is recommended. If recrystallization was used, a second recrystallization with a different solvent system might be effective. If column chromatography was performed, optimizing the eluent system could improve separation.
Q5: The color of my purified product is darker than expected. How can I remove colored impurities?
A5: Colored impurities, often arising from nitrated byproducts, can sometimes be removed by treating the solution with activated charcoal during recrystallization. However, use charcoal judiciously as it can also adsorb your product, leading to lower yields.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Low or No Crystal Formation | - The solution is not saturated (too much solvent was used).- The compound is too soluble in the chosen solvent at low temperatures. | - Concentrate the solution by evaporating some of the solvent.- Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution until it becomes slightly turbid, then warm to redissolve and cool slowly.- Try a different recrystallization solvent or a mixed solvent system. |
| Oiling Out (Formation of an oil instead of crystals) | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooling too rapidly. | - Use a lower-boiling solvent.- Ensure the solution cools slowly to room temperature before placing it in an ice bath.- Add a seed crystal to induce crystallization. |
| Poor Recovery/Low Yield | - Too much solvent was used.- Premature crystallization during hot filtration.- The crystals were washed with a solvent that was not ice-cold. | - Use the minimum amount of hot solvent necessary for dissolution.- Pre-heat the filtration apparatus (funnel and receiving flask) before hot filtration.- Ensure the washing solvent is thoroughly chilled before use. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation of Spots (Overlapping Bands) | - The eluent system is too polar or not polar enough.- The column was not packed properly. | - Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.4 for the target compound.- Try a less polar or more polar solvent system to improve separation.- Ensure the silica gel is packed uniformly without any cracks or air bubbles. |
| Streaking or Tailing of Spots on TLC/Column | - The sample is too concentrated.- The compound may be acidic or basic and is interacting strongly with the silica gel. | - Dilute the sample before loading it onto the column.- Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent system to suppress ionization. |
| Compound is Stuck on the Column | - The eluent is not polar enough to move the compound. | - Gradually increase the polarity of the eluent system. For example, if using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate. |
Experimental Protocols
Recrystallization Protocol
This protocol is a general guideline and may require optimization based on the specific impurities present.
-
Solvent Selection : Based on the principle of "like dissolves like," polar solvents are a good starting point. Ethanol or a mixed solvent system of ethanol and water is often effective for nitroaniline derivatives.
-
Dissolution : In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol and heat the mixture gently while stirring until the solid dissolves completely.
-
Decolorization (Optional) : If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask for a few minutes.
-
Hot Filtration : Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities and charcoal.
-
Crystallization : Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying : Dry the purified crystals under vacuum.
Column Chromatography Protocol
-
Stationary Phase : Silica gel (60-120 mesh or 230-400 mesh) is a suitable stationary phase.
-
Eluent Selection : A solvent system of petroleum ether and ethyl acetate is a good starting point. Based on purification of similar compounds, a ratio of 6:1 (petroleum ether: ethyl acetate) may be effective.[1] Optimize the ratio using TLC to achieve good separation.
-
Column Packing : Prepare a slurry of silica gel in the eluent and carefully pack the column, ensuring there are no air bubbles.
-
Sample Loading : Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, the crude product can be adsorbed onto a small amount of silica gel and dry-loaded onto the column.
-
Elution : Run the column, collecting fractions and monitoring the separation by TLC.
-
Isolation : Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Data Presentation
Table 1: Recommended Solvent Systems for Purification
| Purification Method | Solvent System | Rationale/Expected Outcome |
| Recrystallization | Ethanol or Ethanol/Water | Good solubility at high temperatures and poor solubility at low temperatures for many nitroanilines. Should yield well-formed crystals. |
| Column Chromatography | Petroleum Ether / Ethyl Acetate (e.g., 6:1 v/v) | Good separation of non-polar to moderately polar compounds. Effective for removing less polar and more polar impurities.[1] |
| Column Chromatography | Dichloromethane / Methanol (e.g., 99:1 to 95:5 v/v) | Suitable for separating compounds with a wider range of polarities. |
Table 2: Purity and Yield Expectations (Illustrative)
| Purification Method | Starting Purity (Typical) | Final Purity (Expected) | Yield (Expected) |
| Recrystallization | 85-95% | >98% | 70-90% |
| Column Chromatography | 70-90% | >99% | 60-85% |
Note: These values are estimates based on typical purifications of similar aromatic nitro compounds and will vary depending on the specific nature and amount of impurities in the crude product.
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
troubleshooting common issues in 4-Bromo-5-methoxy-2-nitroaniline synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 4-Bromo-5-methoxy-2-nitroaniline.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common strategy involves a multi-step synthesis starting from a commercially available substituted aniline. The key transformations include protection of the amino group, followed by electrophilic aromatic substitution (bromination and nitration), and finally deprotection. The order of bromination and nitration can vary depending on the starting material and desired regioselectivity.
Q2: Why is protection of the aniline's amino group necessary?
The amino group of aniline is highly activating and ortho-, para-directing. Direct nitration of anilines can be problematic, leading to oxidation of the aniline and the formation of a mixture of products, including a significant amount of the meta-isomer due to the formation of the anilinium ion in the acidic nitrating medium.[1][2] Acetylation is a common protection strategy to moderate the activating effect of the amino group, making the subsequent electrophilic substitutions more controllable and favoring the para-product.[2]
Q3: What are the most critical parameters to control during the nitration step?
Temperature and the rate of addition of the nitrating agent are critical. Nitration reactions are highly exothermic. Maintaining a low temperature (typically 0-10°C) is crucial to prevent over-nitration and the formation of unwanted byproducts.[3][4] Slow, dropwise addition of the nitrating mixture (e.g., a mixture of concentrated nitric and sulfuric acids) ensures better temperature control and reaction selectivity.[5]
Q4: How can I purify the final product?
Purification of this compound typically involves a combination of techniques. After the reaction workup, which usually includes quenching with water/ice and neutralization, the crude product can be isolated by filtration.[6][7] Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, or by column chromatography on silica gel.[8][9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion.[7] |
| Decomposition of starting material or product. | Ensure strict temperature control, especially during nitration. Avoid excessively high temperatures or prolonged reaction times. | |
| Poor quality of reagents. | Use freshly opened or properly stored reagents. Check the concentration of acids. | |
| Formation of Multiple Products (Isomers) | Incorrect directing group effect. | Consider the order of bromination and nitration. The electronic effects of the existing substituents on the aromatic ring will determine the position of the incoming electrophile.[10] |
| Uncontrolled reaction conditions. | Maintain the recommended temperature and addition rates for all reagents. | |
| Insufficient protection of the amino group. | Ensure the acetylation (or other protection) step has gone to completion before proceeding to the next step. | |
| Product is a Dark Oil or Tar | Oxidation of the aniline derivative. | This is a common side reaction during nitration. Use a protecting group for the amine and maintain low temperatures. |
| Presence of polymeric byproducts. | Review the reaction conditions; excessive heat or acid concentration can lead to polymerization. | |
| Difficulty in Isolating the Product | Product is soluble in the aqueous layer during workup. | Adjust the pH of the aqueous layer to ensure the product is in its neutral, less soluble form before extraction.[3] |
| Emulsion formation during extraction. | Add a small amount of brine (saturated NaCl solution) to break the emulsion. |
Experimental Protocols
Example Protocol: Synthesis via Protection, Bromination, Nitration, and Deprotection
This is a generalized protocol based on common procedures for similar molecules. Researchers should adapt it based on their specific starting materials and laboratory conditions.
Step 1: Acetylation (Protection of the Amino Group)
-
Dissolve the starting aniline (e.g., 3-methoxyaniline) in glacial acetic acid.
-
Add acetic anhydride to the solution.
-
Heat the reaction mixture to reflux for a specified time, monitoring by TLC.
-
After completion, cool the reaction mixture and pour it into ice water to precipitate the acetylated product.
-
Filter, wash with water, and dry the product.
Step 2: Bromination
-
Dissolve the acetylated product in a suitable solvent (e.g., acetic acid).
-
Slowly add a brominating agent, such as N-Bromosuccinimide (NBS), while maintaining the temperature.[11]
-
Stir the reaction mixture until completion (monitored by TLC).
-
Pour the reaction mixture into water and collect the precipitated bromo-acetylated product by filtration.
Step 3: Nitration
-
Cool a mixture of concentrated sulfuric acid to 0°C.
-
Slowly add the bromo-acetylated product to the cold sulfuric acid with stirring.
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of the bromo-acetylated compound, keeping the temperature below 10°C.[4][5]
-
After the addition is complete, stir the mixture in the ice bath for an additional period.
-
Pour the reaction mixture onto crushed ice and collect the precipitated nitro-bromo-acetylated product by filtration.
Step 4: Hydrolysis (Deprotection)
-
Suspend the nitro-bromo-acetylated product in a mixture of water and an acid (e.g., hydrochloric acid) or a base (e.g., sodium hydroxide solution).[5][12]
-
Heat the mixture to reflux until the deprotection is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize it.
-
The final product, this compound, will precipitate.
-
Filter the product, wash it with water, and dry it.
-
Recrystallize or use column chromatography for further purification if necessary.
Visualizations
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. quora.com [quora.com]
- 2. youtube.com [youtube.com]
- 3. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 4. CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline - Google Patents [patents.google.com]
- 5. Solved What is the reaction mechanism for the synthesis | Chegg.com [chegg.com]
- 6. Page loading... [guidechem.com]
- 7. Preparation method of 4-methoxy-2-nitroaniline - Eureka | Patsnap [eureka.patsnap.com]
- 8. Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline_Chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. CN102199099A - Method for preparing 3-bromo-4-methoxyaniline - Google Patents [patents.google.com]
- 12. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]
optimization of reaction conditions for 4-Bromo-5-methoxy-2-nitroaniline
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 4-Bromo-5-methoxy-2-nitroaniline, a key intermediate in pharmaceutical and materials science research. The following information is curated for researchers, scientists, and drug development professionals to navigate challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A common and effective synthetic strategy involves a multi-step process starting from 3-bromo-4-methoxyaniline. The general sequence includes the protection of the amine group via acetylation, followed by nitration, and finally deprotection to yield the target compound. This approach helps to control the regioselectivity of the nitration step.
Q2: Why is protection of the aniline group necessary?
A2: The amino group of aniline is highly activating and susceptible to oxidation under strong nitrating conditions. Acetylation to form an acetanilide moderates the activating effect of the amino group and directs the incoming nitro group primarily to the ortho position, preventing unwanted side reactions and degradation of the starting material.[1]
Q3: What are the typical yields for each step of the synthesis?
A3: Yields can vary depending on the scale and specific reaction conditions. However, based on analogous syntheses, you can expect the following approximate yields:
Q4: What are the key safety precautions for this synthesis?
A4: The nitration step is highly exothermic and requires careful temperature control to prevent runaway reactions.[1] Concentrated acids (sulfuric and nitric) are corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low yield in acetylation step | Incomplete reaction. | Ensure the complete dissolution of the starting aniline. Use a slight excess of acetic anhydride. Monitor the reaction by TLC until the starting material is consumed. |
| Loss of product during workup. | Ensure the pH is properly adjusted to precipitate the acetanilide. Minimize the amount of water used for washing to avoid dissolving the product. | |
| Formation of multiple products in nitration step | Incorrect reaction temperature. | Maintain a low temperature (0-5 °C) during the addition of the nitrating mixture to control the reaction rate and improve regioselectivity.[3] |
| Inadequate protection of the amine group. | Confirm the purity of the acetylated intermediate before proceeding to the nitration step. | |
| Incomplete hydrolysis (deprotection) | Insufficient acid or base concentration. | Use a sufficient concentration of acid (e.g., HCl) or base (e.g., NaOH) for the hydrolysis.[2][4] |
| Short reaction time. | Monitor the reaction by TLC to ensure the complete disappearance of the acetylated intermediate. Extend the reflux time if necessary. | |
| Product is difficult to purify | Presence of isomeric impurities. | Use column chromatography for purification. A solvent system of ethyl acetate and hexane is a good starting point for elution. |
| Residual starting materials. | Optimize the reaction conditions in the preceding steps to ensure complete conversion. |
Experimental Protocols
Step 1: Acetylation of 3-Bromo-4-methoxyaniline
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In a round-bottom flask, dissolve 3-bromo-4-methoxyaniline in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride to the cooled solution with stirring.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the white solid, wash with cold water, and dry under vacuum to obtain N-(3-bromo-4-methoxyphenyl)acetamide.
Step 2: Nitration of N-(3-bromo-4-methoxyphenyl)acetamide
-
To a clean, dry round-bottom flask, add the N-(3-bromo-4-methoxyphenyl)acetamide obtained from the previous step.
-
Cool the flask in an ice-salt bath to 0 °C.
-
Slowly add concentrated sulfuric acid while maintaining the temperature below 5 °C.
-
In a separate flask, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it to 0 °C.
-
Add the cold nitrating mixture dropwise to the acetanilide solution, ensuring the temperature does not exceed 5 °C.[3]
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After the addition, stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the yellow solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield N-(4-Bromo-5-methoxy-2-nitrophenyl)acetamide.
Step 3: Hydrolysis of N-(4-Bromo-5-methoxy-2-nitrophenyl)acetamide
-
Place the N-(4-Bromo-5-methoxy-2-nitrophenyl)acetamide in a round-bottom flask.
-
Add a solution of concentrated hydrochloric acid and water.[4]
-
Heat the mixture to reflux and maintain for 1-2 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into a beaker containing ice water.
-
Neutralize the solution with a base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) until the product precipitates.[4]
-
Filter the solid, wash with water, and dry to obtain the final product, this compound.
Data Presentation
Table 1: Summary of Reaction Conditions
| Step | Reactants | Solvent | Reagents | Temperature (°C) | Time (h) |
| Acetylation | 3-Bromo-4-methoxyaniline | Glacial Acetic Acid | Acetic Anhydride | 0 to RT | 1-2 |
| Nitration | N-(3-bromo-4-methoxyphenyl)acetamide | - | Conc. H₂SO₄, Conc. HNO₃ | 0-5 | 1-2 |
| Hydrolysis | N-(4-Bromo-5-methoxy-2-nitrophenyl)acetamide | Water | Conc. HCl | Reflux | 1-2 |
Visualizations
References
stability issues and degradation products of 4-Bromo-5-methoxy-2-nitroaniline
Welcome to the technical support center for 4-Bromo-5-methoxy-2-nitroaniline. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the potential stability issues and handling of this compound. Below you will find troubleshooting guides and frequently asked questions to support your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns for this compound revolve around its sensitivity to environmental factors. While specific degradation pathways have not been extensively documented in the literature, based on the general reactivity of nitroanilines, the compound may be susceptible to degradation from exposure to light, high temperatures, and strong oxidizing or reducing agents.[1] It is also important to avoid contact with incompatible materials such as acids, acid chlorides, and acid anhydrides.[2]
Q2: What are the known or suspected degradation products of this compound?
A2: To date, specific, thoroughly characterized degradation products of this compound are not widely reported in scientific literature. However, based on the chemical structure and the behavior of similar aromatic nitro compounds, potential degradation pathways could involve:
-
Hydrolysis: The methoxy group may be susceptible to hydrolysis under strong acidic or basic conditions, leading to the formation of a hydroxyl group.
-
Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group in the presence of reducing agents.
-
Dehalogenation: The bromine atom might be removed under certain reductive conditions or through photolytic cleavage.
-
Polymerization: Anilines can be prone to polymerization, especially when exposed to air and light, forming complex, often colored, impurities.[1]
Q3: How should I properly store this compound to ensure its stability?
A3: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and dark place.[3] The container should be tightly sealed to prevent exposure to moisture and air.[2][4] Storage in a well-ventilated area is also advised.[2][4] For optimal preservation of its integrity, storing the compound under an inert atmosphere (e.g., argon or nitrogen) can be beneficial, particularly for long-term storage.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected color change (e.g., darkening of the solid) | Oxidation or photodegradation. | Store the compound in an amber vial, protected from light. Purge the container with an inert gas like argon or nitrogen before sealing. |
| Inconsistent experimental results or low yield | Degradation of the starting material. | Verify the purity of your this compound using techniques like NMR or LC-MS before use. If impurities are detected, purification by recrystallization or column chromatography may be necessary. Consider using a freshly opened bottle of the reagent. |
| Formation of insoluble materials in solution | Polymerization or formation of degradation products. | Filter the solution before use. Prepare solutions fresh and use them promptly. Avoid prolonged storage of solutions. |
| Side reactions with acidic reagents | Incompatibility with acids. | Use non-acidic conditions where possible. If acidic conditions are necessary, consider using milder acids or protecting groups for the aniline functionality.[2] |
Experimental Protocols
Protocol 1: Recommended Storage and Handling of this compound
-
Receiving and Inspection: Upon receiving the compound, inspect the container for any damage. Note the date of receipt.
-
Storage Location: Store the container in a designated cabinet for chemicals, away from direct sunlight and heat sources. The storage area should be cool, dry, and well-ventilated.[3][4]
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Inert Atmosphere: For long-term storage or for highly sensitive experiments, transfer the compound into a smaller, appropriate container inside a glovebox or under a stream of inert gas (argon or nitrogen) to minimize exposure to air and moisture.
-
Handling: When weighing and handling the solid, use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2] Avoid creating dust.[4]
-
Solution Preparation: Prepare solutions in a fume hood. Use solvents that are known to be stable with the compound. Prepare solutions fresh for each experiment if possible.
Protocol 2: Purity Assessment by Thin Layer Chromatography (TLC)
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
TLC Plate: Spot a small amount of the solution onto a silica gel TLC plate.
-
Mobile Phase: Develop the TLC plate using a non-polar to moderately polar solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualization: Visualize the spots under UV light. The presence of multiple spots may indicate the presence of impurities or degradation products.
-
Interpretation: A single, well-defined spot suggests high purity. Streaking or the appearance of new spots over time can be an indicator of instability under the tested conditions.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Recommended experimental workflow for using this compound.
References
challenges in the scale-up of 4-Bromo-5-methoxy-2-nitroaniline production
Technical Support Center: Production of 4-Bromo-5-methoxy-2-nitroaniline
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions regarding the synthesis and scale-up of this compound.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is a common and effective synthetic route for this compound?
A1: A widely adopted method involves a multi-step synthesis starting from an appropriate methoxyaniline precursor. The sequence typically includes:
-
Protection (Acetylation): The amino group of the starting aniline is protected, commonly as an acetanilide, to prevent oxidation and to control the regioselectivity of the subsequent nitration step.[1][2]
-
Nitration: A nitro group is introduced onto the aromatic ring using a nitrating agent, typically a mixture of nitric acid and sulfuric acid.[3] This is the most critical and hazardous step.
-
Deprotection (Hydrolysis): The protecting group is removed, usually by acid or base hydrolysis, to yield the final this compound.[3][4]
Q2: Why is the protection of the amino group essential before nitration?
A2: Protecting the amino group, often by converting it to an acetamide, serves two primary purposes. First, it prevents the strong oxidizing conditions of the nitration mixture from degrading the aniline, which can lead to the formation of tarry byproducts.[5] Second, the acetamido group is an ortho-, para-director, which helps guide the incoming nitro group to the desired position on the aromatic ring, thus improving regioselectivity and reducing the formation of unwanted isomers.[5][6]
Q3: What are the primary safety hazards associated with the scale-up of this synthesis?
A3: The nitration step is highly exothermic and poses a significant risk of thermal runaway if not properly controlled.[7][8] Handling concentrated nitric and sulfuric acids requires stringent safety protocols and appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.[8][9] The final product and its intermediates may also be toxic and can potentially be absorbed through the skin.[9] For industrial-scale production, using continuous flow reactors can significantly improve heat and mass transfer, thereby enhancing safety and control over the reaction.[2][7]
Q4: How can the progress of the synthesis be monitored effectively?
A4: Thin-Layer Chromatography (TLC) is a rapid and effective method for qualitatively monitoring the consumption of starting materials and the appearance of products in each step.[8] For more precise, quantitative analysis and to accurately assess the impurity profile, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the recommended analytical techniques.[8]
Q5: What are the most common impurities to expect, and where do they originate?
A5: The most common impurities are isomers generated during the nitration step.[5] The precise structure of these isomers depends on the starting material, but they arise from the nitration occurring at different positions on the aromatic ring. Over-nitration can also lead to dinitro compounds. Additionally, oxidation of the aniline functionality can result in the formation of dark, polymeric, or tarry substances, especially if the reaction temperature is not strictly controlled.[5]
Section 2: Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| High Levels of Isomeric Impurities | 1. Incorrect reaction temperature affecting regioselectivity.2. Insufficient directing effect from the protecting group. | 1. Strictly maintain the recommended temperature (typically 0-10°C) during the addition of the nitrating agent.[5]2. Ensure the acetylation step has gone to completion before proceeding to nitration. |
| Formation of Dark, Tarry Material | 1. Oxidation of the aniline by the nitrating agent.2. Reaction temperature is too high. | 1. Confirm that the amino group is fully protected before nitration.2. Ensure efficient cooling and slow, controlled addition of the nitrating mixture to keep the temperature low.[5] |
| Low Overall Yield | 1. Incomplete reaction in one or more steps.2. Significant byproduct formation.3. Loss of product during workup and purification. | 1. Increase the reaction time and monitor for completion using TLC or HPLC.[5]2. Optimize reaction conditions (temperature, acid concentration) to minimize side reactions.3. Carefully optimize purification steps, such as the choice of solvent for recrystallization, to minimize losses.[5] |
| Difficulties in Product Purification | 1. Product "oiling out" instead of crystallizing.2. Poor separation of isomers due to similar solubility. | 1. Adjust the solvent system for recrystallization; a co-solvent may be needed.2. Ensure the cooling process is gradual to encourage crystal formation.[8]3. For challenging separations, consider fractional crystallization or, for small scales, column chromatography.[5] |
| Runaway Reaction During Nitration | 1. Nitration is a highly exothermic process.2. Rate of addition of the nitrating agent is too fast.3. Inadequate cooling capacity for the reactor scale. | 1. Ensure the reactor is equipped with a robust cooling system.2. Add the nitrating agent slowly and in a controlled manner, closely monitoring the internal temperature.[8]3. For larger scales, consider investing in a continuous flow reactor setup for superior temperature control.[7] |
Section 3: Experimental Protocols
The following is a representative protocol for the synthesis of this compound. Note: This is a generalized procedure and may require optimization.
Step 1: Acetylation of 3-Methoxy-4-bromoaniline
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To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-Methoxy-4-bromoaniline (1.0 mol).
-
Add glacial acetic acid (2.5 mol) and acetic anhydride (1.2 mol).[3]
-
Heat the mixture to 90-100°C and maintain for 2-4 hours.
-
Monitor the reaction by TLC until the starting aniline is consumed.
-
Allow the mixture to cool to room temperature and then pour it into ice water with stirring to precipitate the product.
-
Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry the N-(4-bromo-3-methoxyphenyl)acetamide product.
Step 2: Nitration of N-(4-bromo-3-methoxyphenyl)acetamide
-
In a clean, dry flask, add the dried N-(4-bromo-3-methoxyphenyl)acetamide (1.0 mol) to concentrated sulfuric acid (5.0 mol) and cool the mixture to 0°C in an ice-salt bath.[3][4]
-
Separately, prepare a nitrating mixture of fuming nitric acid (1.1 mol) and concentrated sulfuric acid (1.1 mol), and cool it to 0°C.
-
Add the nitrating mixture dropwise to the acetanilide solution over 1-2 hours, ensuring the internal temperature does not exceed 5-10°C.[5]
-
After the addition is complete, continue stirring at 0-5°C for an additional 1-2 hours.
-
Slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Filter the resulting precipitate, wash with cold water until neutral, and dry. This yields N-(4-bromo-5-methoxy-2-nitrophenyl)acetamide.
Step 3: Hydrolysis of N-(4-bromo-5-methoxy-2-nitrophenyl)acetamide
-
Suspend the dried N-(4-bromo-5-methoxy-2-nitrophenyl)acetamide (1.0 mol) in a mixture of water and a suitable alcohol (e.g., ethanol).
-
Add concentrated hydrochloric acid (3.0 mol) and heat the mixture to reflux for 2-4 hours.[4]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath and neutralize it carefully with a base (e.g., concentrated ammonium hydroxide or NaOH solution) to precipitate the final product.[4]
-
Filter the solid, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
Section 4: Visualizations
Caption: Synthetic pathway for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]
- 3. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 4. Solved What is the reaction mechanism for the synthesis | Chegg.com [chegg.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. technopharmchem.com [technopharmchem.com]
resolving solubility problems of 4-Bromo-5-methoxy-2-nitroaniline in reaction media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving solubility challenges encountered with 4-Bromo-5-methoxy-2-nitroaniline in various reaction media.
Troubleshooting Guide
Poor solubility of this compound can impede reaction kinetics, yield, and overall process efficiency. The following guide provides a systematic approach to addressing these issues.
Initial Assessment: Visual Inspection
The first step in troubleshooting is a simple visual inspection of the reaction mixture.
| Observation | Potential Cause | Recommended Action |
| Solid material remains undissolved at the bottom of the vessel. | Insufficient solvent volume or poor solvent choice. | Increase solvent volume, select a more appropriate solvent (see Solvent Selection section), or employ solubility enhancement techniques. |
| The reaction mixture is a slurry or suspension instead of a clear solution. | The compound has low solubility at the current temperature. | Consider gentle heating of the reaction mixture. |
| The reaction is sluggish or fails to proceed to completion. | Low concentration of the dissolved reactant. | Address the solubility to increase the concentration of the reactant in the solution phase. |
A logical workflow for addressing solubility issues is presented below.
Caption: A workflow diagram for troubleshooting poor solubility.
Solvent Selection and Enhancement Strategies
While specific quantitative solubility data for this compound is not extensively published, the general principles for the solubility of nitroaniline and halogenated aromatic compounds can be applied. Halogenated anilines are typically soluble in a variety of organic solvents.[1] The presence of a polar nitro group and a methoxy group suggests that a range of polar and non-polar solvents should be considered.
Recommended Solvents for Initial Screening
| Solvent Class | Examples | Expected Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF) | Likely Soluble | These solvents can engage in dipole-dipole interactions with the polar nitro and methoxy groups. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Likely Soluble | Good general solvents for many organic compounds. |
| Ethers | Diethyl ether, 1,4-Dioxane | Moderately Soluble | Lower polarity may limit high solubility. |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderately to Sparingly Soluble | The amino group can form hydrogen bonds, but the overall hydrophobic nature of the molecule may limit solubility. |
| Non-polar Aromatic | Toluene, Benzene | Sparingly Soluble to Insoluble | Favorable interactions with the aromatic ring, but may not sufficiently solvate the polar functional groups. |
| Non-polar Aliphatic | Hexanes, Heptane | Likely Insoluble | Insufficient polarity to overcome the intermolecular forces of the solute. |
Solubility Enhancement Techniques
If solubility in a single solvent system is insufficient, the following techniques can be employed:
-
Co-solvency: The use of a solvent mixture can significantly improve solubility.[2][3] For instance, adding a small percentage of a highly polar solvent like DMSO or DMF to a less polar solvent such as DCM or THF can enhance the solvating power of the medium.
-
Temperature Adjustment: Gently heating the reaction mixture can increase the solubility of this compound. However, the thermal stability of the compound and other reactants should be considered to avoid degradation.
-
pH Modification: The aniline moiety is basic and can be protonated under acidic conditions to form a more soluble salt. This approach is dependent on the compatibility of the reaction with an acidic medium.
Experimental Protocols
Protocol 1: Qualitative Solubility Screening
Objective: To rapidly assess the solubility of this compound in a range of solvents.
Materials:
-
This compound
-
Selected organic solvents (e.g., DCM, THF, DMF, Methanol, Toluene)
-
Small vials or test tubes
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 2-5 mg of this compound to a clean, dry vial.
-
Add 1 mL of the selected solvent to the vial.
-
Cap the vial and vortex for 1-2 minutes at room temperature.
-
Visually inspect the mixture. If the solid completely dissolves, the compound is considered soluble. If a significant amount of solid remains, it is sparingly soluble or insoluble.
-
If the compound is insoluble at room temperature, gently warm the vial (e.g., in a 40-50°C water bath) and observe any change in solubility.
Protocol 2: Optimizing Solubility with a Co-Solvent System
Objective: To determine the optimal concentration of a co-solvent to enhance the solubility of this compound in a primary reaction solvent.
Materials:
-
This compound
-
Primary solvent (e.g., Dichloromethane)
-
Co-solvent (e.g., Dimethylformamide - DMF)
-
Vials with caps
-
Vortex mixer
-
Micropipettes
Procedure:
-
Prepare stock solutions of the primary solvent containing varying percentages of the co-solvent (e.g., 1%, 5%, 10% DMF in DCM).
-
Add a known, excess amount of this compound to separate, pre-weighed vials.
-
Add a fixed volume (e.g., 1 mL) of each co-solvent mixture to the respective vials.
-
Cap the vials and vortex for 5-10 minutes to ensure equilibrium is reached.
-
Allow the vials to stand and any undissolved solid to settle.
-
Carefully remove a known volume of the clear supernatant and transfer it to a pre-weighed vial.
-
Evaporate the solvent from the supernatant vial and weigh the remaining solid to determine the solubility in each co-solvent mixture.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common organic solvents?
Q2: My reaction requires a non-polar solvent, but this compound is not dissolving. What can I do?
A2: If the reaction conditions permit, consider adding a small amount of a polar aprotic co-solvent like THF or DMF to the non-polar solvent. Even a small percentage can significantly increase solubility. Alternatively, if your downstream processing allows, a phase-transfer catalyst might be an option to facilitate the reaction between the insoluble aniline and a reactant in the liquid phase.
Q3: Is it advisable to heat the reaction to improve solubility?
A3: Heating can be an effective method to increase solubility. However, it is crucial to first determine the thermal stability of this compound and other reaction components to prevent degradation, which could lead to side products and reduced yield. A preliminary small-scale experiment with heating, monitored by TLC or LC-MS, is recommended.
Q4: Can I use an acidic medium to protonate the aniline and increase its solubility?
A4: Yes, the amino group can be protonated in an acidic medium to form a more soluble salt. This is a viable strategy, provided that the acid does not interfere with the desired chemical transformation or the stability of other reactants.
Q5: Are there any structural analogues whose solubility data could be a useful reference?
A5: Yes, the solubility behavior of compounds like 4-Bromo-2-nitroaniline and other substituted nitroanilines can provide valuable insights.[4][5] For instance, 4-Bromo-2-nitroaniline is used in syntheses involving solvents like THF and DMF.[4] Similarly, other methoxy-nitroaniline derivatives are often soluble in solvents like methanol and ethyl acetate.[6]
A general synthetic pathway where the solubility of a substituted nitroaniline is critical is illustrated below.
Caption: A general synthetic route involving a substituted nitroaniline intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 4. 4-Bromo-2-nitroaniline synthesis - chemicalbook [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline_Chemicalbook [chemicalbook.com]
minimizing impurities during the synthesis of 4-Bromo-5-methoxy-2-nitroaniline
This technical support center is designed to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 4-Bromo-5-methoxy-2-nitroaniline. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective synthetic approach involves a multi-step process starting from a readily available aniline derivative. The key steps typically include acetylation of the amino group for protection, followed by bromination and nitration of the aromatic ring, and finally deprotection via hydrolysis to yield the target compound. The order of bromination and nitration is crucial for achieving the desired substitution pattern.
Q2: What are the potential major impurities I should be aware of during the synthesis?
Potential impurities can arise from incomplete reactions, side reactions, or over-reactions. Key impurities may include:
-
Isomeric products: Incorrect positioning of the bromo or nitro groups on the aniline ring.
-
Di-brominated or di-nitrated species: Resulting from over-reaction during the bromination or nitration steps.
-
Unreacted starting materials or intermediates: Such as the initial aniline derivative or the acetylated intermediate.
-
Hydrolysis byproducts: Formation of phenolic compounds if methoxy group cleavage occurs under harsh acidic conditions.
Q3: How can I monitor the progress of the reaction and the formation of impurities?
Thin Layer Chromatography (TLC) is a rapid and effective technique for monitoring the reaction progress. By comparing the spots of the reaction mixture with the starting material and product standards, you can determine the extent of conversion and the presence of major impurities. For more detailed analysis and quantification of impurities, High-Performance Liquid Chromatography (HPLC) is the recommended method.
Q4: What are the best practices for purifying the final product?
Purification of this compound typically involves recrystallization or column chromatography. Recrystallization from a suitable solvent system (e.g., ethanol/water) can effectively remove many impurities. For higher purity requirements, silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) is recommended.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the synthesis of this compound.
Issue 1: Low Yield of the Desired Product
| Possible Causes | Recommended Solutions |
| Incomplete Reaction | Monitor the reaction closely using TLC or HPLC to ensure it has gone to completion. Consider extending the reaction time or slightly increasing the temperature if the reaction is sluggish. |
| Suboptimal Reagent Stoichiometry | Carefully control the stoichiometry of the brominating and nitrating agents. An excess may lead to side products, while an insufficient amount will result in incomplete conversion. |
| Losses During Work-up and Purification | Optimize the extraction and purification steps. Ensure the pH is appropriately adjusted during aqueous work-up to minimize product loss. Select an optimal solvent system for recrystallization to maximize recovery. |
| Side Reactions | Control the reaction temperature carefully, as higher temperatures can promote the formation of byproducts. Ensure the protecting group is stable under the reaction conditions. |
Issue 2: Presence of Significant Isomeric Impurities
| Possible Causes | Recommended Solutions |
| Incorrect Order of Functionalization | The directing effects of the substituents on the aromatic ring are critical. The order of bromination and nitration must be carefully chosen to favor the desired isomer. The amino (or acetamido) group is ortho-, para-directing, while the nitro group is meta-directing. |
| Lack of Regioselectivity | The choice of brominating and nitrating agents and reaction conditions can influence regioselectivity. For instance, using a milder brominating agent or controlling the temperature of nitration can improve the selectivity. |
| Isomerization | Although less common, some reaction conditions could potentially lead to isomer migration. Ensure that the reaction and work-up conditions are not overly harsh. |
Issue 3: Formation of Over-Brominated or Over-Nitrated Products
| Possible Causes | Recommended Solutions |
| Excess of Brominating or Nitrating Agent | Use a carefully measured amount of the brominating or nitrating agent. A slight excess may be necessary to drive the reaction to completion, but a large excess should be avoided. |
| High Reaction Temperature | Both bromination and nitration are exothermic reactions. Maintain a low and controlled temperature, especially during the addition of the reagents, to prevent over-reaction. |
| Prolonged Reaction Time | Monitor the reaction progress and stop it once the desired product is formed to prevent further reaction. |
Experimental Protocols
Illustrative Multi-Step Synthesis Protocol
This protocol outlines a general procedure for the synthesis of a substituted nitroaniline, which can be adapted for this compound.
Step 1: Acetylation of the Starting Aniline
-
Dissolve the starting aniline derivative in glacial acetic acid.
-
Add acetic anhydride to the solution.
-
Heat the mixture under reflux for a specified period, monitoring by TLC.
-
Cool the reaction mixture and pour it into ice water to precipitate the acetylated product.
-
Filter, wash with water, and dry the product.
Step 2: Bromination of the Acetylated Intermediate
-
Dissolve the acetylated compound in a suitable solvent such as acetic acid.
-
Slowly add a solution of bromine in acetic acid at a controlled temperature.
-
Stir the mixture until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into an aqueous solution of sodium bisulfite to quench excess bromine.
-
Collect the precipitated product by filtration, wash with water, and dry.
Step 3: Nitration of the Brominated Intermediate
-
Dissolve the brominated compound in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).
-
Slowly add a cooled mixture of concentrated nitric acid and sulfuric acid, maintaining the low temperature.
-
Stir the mixture for a designated time, then pour it onto crushed ice.
-
Filter the resulting precipitate, wash thoroughly with cold water until the washings are neutral, and dry.
Step 4: Hydrolysis of the Nitro-Bromo-Acetylated Compound
-
Suspend the nitro-bromo-acetylated compound in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture under reflux until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the final product.
-
Filter the product, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for impurity analysis.
Validation & Comparative
A Comparative Spectroscopic Analysis of 4-Bromo-2-nitroaniline and 4-Methoxy-2-nitroaniline
A comprehensive guide to the spectral characteristics of two key nitroaniline derivatives, offering insights for researchers, scientists, and drug development professionals.
This guide provides a detailed comparative analysis of the spectral data for two structurally related nitroaniline compounds: 4-Bromo-2-nitroaniline and 4-Methoxy-2-nitroaniline. Due to the limited availability of experimental spectral data for 4-Bromo-5-methoxy-2-nitroaniline, this document will focus on providing a thorough characterization of these two viable alternatives, which are often used as intermediates in the synthesis of pharmaceuticals and dyes.[1]
The following sections present a compilation of experimental data from Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). Detailed experimental protocols for acquiring these spectra are also provided, alongside a visual workflow of the analytical process.
Spectral Data Comparison
The spectral data for 4-Bromo-2-nitroaniline and 4-Methoxy-2-nitroaniline are summarized in the tables below for easy comparison. These values are compiled from various spectral databases and literature sources.
Table 1: FT-IR Spectral Data (cm⁻¹)
| Functional Group | 4-Bromo-2-nitroaniline | 4-Methoxy-2-nitroaniline |
| N-H Stretch (asymmetric) | ~3472 | ~3434 |
| N-H Stretch (symmetric) | Not specified | ~3540 |
| Aromatic C-H Stretch | ~3093 | Not specified |
| C=C Aromatic Stretch | Not specified | Not specified |
| NO₂ Stretch (asymmetric) | Not specified | Not specified |
| NO₂ Stretch (symmetric) | Not specified | Not specified |
| C-N Stretch | Not specified | Not specified |
| C-Br Stretch | Not specified | N/A |
| C-O Stretch | N/A | Not specified |
Note: Specific peak assignments can vary slightly based on the experimental conditions and the physical state of the sample.[2][3]
Table 2: ¹H NMR Spectral Data (ppm)
| Proton | 4-Bromo-2-nitroaniline (in DMSO-d₆) | 4-Methoxy-2-nitroaniline (in CDCl₃) |
| H-3 | Not specified | Not specified |
| H-5 | Not specified | Not specified |
| H-6 | Not specified | Not specified |
| -NH₂ | Not specified | Not specified |
| -OCH₃ | N/A | Not specified |
Table 3: ¹³C NMR Spectral Data (ppm)
| Carbon | 4-Bromo-2-nitroaniline (in CDCl₃) | 4-Methoxy-2-nitroaniline (in CDCl₃) |
| C-1 (C-NH₂) | Not specified | Not specified |
| C-2 (C-NO₂) | Not specified | Not specified |
| C-3 | Not specified | Not specified |
| C-4 (C-Br/C-OCH₃) | Not specified | Not specified |
| C-5 | Not specified | Not specified |
| C-6 | Not specified | Not specified |
| -OCH₃ | N/A | Not specified |
Note: Specific peak assignments for the carbon atoms were not explicitly detailed in the available spectral data.
Table 4: Mass Spectrometry Data (m/z)
| Ion | 4-Bromo-2-nitroaniline | 4-Methoxy-2-nitroaniline |
| Molecular Ion [M]⁺ | 216, 218 | 168 |
| Major Fragments | 170 | 153, 122 |
Note: The presence of two molecular ion peaks for 4-Bromo-2-nitroaniline with a ~1:1 ratio is characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).[4]
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used in the characterization of the title compounds.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Method: KBr Pellet Method
-
Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with approximately 200-300 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then compressed in a die under high pressure to form a thin, transparent pellet.
-
Background Spectrum: A background spectrum of a pure KBr pellet is recorded to subtract the spectral contributions of KBr and atmospheric CO₂ and water vapor.
-
Sample Spectrum: The KBr pellet containing the sample is placed in the sample holder of the FT-IR spectrometer.
-
Data Acquisition: The infrared spectrum is recorded in the range of 4000-400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
Objective: To determine the chemical structure and connectivity of atoms in the molecule.
Method: Solution-State NMR
-
Sample Preparation: Approximately 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Instrument Setup: The NMR tube is placed in the spectrometer's probe. The magnetic field is shimmed to achieve homogeneity.
-
Data Acquisition:
-
For ¹H NMR, a series of radiofrequency pulses are applied, and the free induction decay (FID) is recorded.
-
For ¹³C NMR, proton decoupling is typically used to simplify the spectrum and enhance sensitivity.
-
-
Data Processing: The FID is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal.
UV-Visible (UV-Vis) Spectroscopy
Objective: To study the electronic transitions within the molecule, particularly the conjugated π-systems.
Method: Solution-State UV-Vis
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable UV-transparent solvent (e.g., ethanol or methanol). The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0.
-
Blank Measurement: The absorbance of the pure solvent is measured in a quartz cuvette to serve as a baseline.
-
Sample Measurement: The absorbance of the sample solution is measured in a matched quartz cuvette over a specific wavelength range (e.g., 200-800 nm).
-
Data Analysis: The wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) are determined.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Method: Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.
Workflow for Spectral Analysis and Characterization
The following diagram illustrates the logical workflow for the comprehensive spectral analysis and characterization of an organic compound like this compound.
References
A Comparative Guide to the Validation of Analytical Methods for 4-Bromo-5-methoxy-2-nitroaniline
For researchers, scientists, and drug development professionals, the accurate and precise quantification of chemical intermediates is paramount to ensuring the quality, safety, and efficacy of the final products. This guide provides a comprehensive comparison of analytical methodologies for the validation of 4-Bromo-5-methoxy-2-nitroaniline, a key building block in various synthetic pathways. This document outlines potential analytical techniques, compares their performance based on established validation parameters, and provides exemplary experimental protocols.
Comparison of Analytical Techniques for Impurity Profiling
The two primary analytical techniques for the separation and quantification of impurities in aromatic nitroanilines are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS). Each method offers distinct advantages and is suited for different aspects of purity analysis and impurity determination.
Data Presentation: A Comparative Overview
The selection of an analytical method is often a trade-off between various performance parameters. Below is a summary of typical validation data for HPLC-UV and GC-MS methods, derived from studies on analogous nitroaniline compounds. This data provides a baseline for what can be expected when analyzing this compound.
| Parameter | HPLC-UV (for N-Ethyl-2,3-difluoro-6-nitroaniline)[1] | GC-MS (for Aniline Derivatives)[2] |
| Linearity (r²) | > 0.999 | Applicable over a wide concentration range |
| Accuracy (% Recovery) | 99.2 - 100.5% | Deviations of less than 15% from reference values |
| Precision (% RSD) | < 1.5% (Intermediate Precision) | Similar precision between GC/MS and GC/MS-MS |
| Limit of Detection (LOD) | 0.1 µg/mL | GC-MS/MS offers higher sensitivity than single quadrupole GC/MS |
| Limit of Quantification (LOQ) | 0.3 µg/mL | To be determined based on specific application |
| Selectivity | High; can separate structurally similar impurities | Very high; provides structural information for impurity identification |
| Throughput | High, with potential for automation | Moderate, may require more extensive sample preparation |
Potential Impurities in this compound
The manufacturing process of this compound, which likely involves the nitration of a substituted aniline, can lead to the formation of several process-related impurities. The most common impurities include:
-
Unreacted Starting Materials: Such as the precursor aniline derivative.
-
Positional Isomers: Nitration of an aromatic ring can result in the formation of isomers where the nitro group is attached to different positions on the ring. For instance, in the synthesis of the related 4-methoxy-2-nitroaniline, 4-methoxy-3-nitroaniline is a known by-product.
-
Over-nitrated or Under-nitrated Byproducts: Depending on the reaction conditions, di-nitrated or non-nitrated species could be present.
The analytical method chosen must be able to separate and quantify these potential impurities to ensure the quality of the this compound.
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate impurity analysis. Below are representative experimental protocols for HPLC-UV and GC-MS methods, adapted from methodologies for similar nitroaniline compounds.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the simultaneous quantification of this compound and its potential non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1]
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40, v/v).[1] For compounds that are more polar, an aqueous buffer like phosphate buffer may be required.
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 30 °C[1]
-
Detection Wavelength: UV at 254 nm[1]
-
Injection Volume: 10 µL[1]
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the mobile phase to obtain a stock solution.
-
Further dilute the stock solution with the mobile phase to a suitable concentration for analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is particularly useful for the identification and quantification of volatile and semi-volatile impurities. For polar analytes like anilines, derivatization may be necessary to improve volatility and chromatographic performance.[1]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
A capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a non-polar or medium-polarity column).
Chromatographic Conditions:
-
Carrier Gas: Helium or hydrogen
-
Injector Temperature: 250 °C
-
Oven Temperature Program: A temperature gradient is used to separate the analytes based on their boiling points. For example, start at a lower temperature and ramp up to a higher temperature.
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
MS Mode: Electron Ionization (EI) at 70 eV, scanning a suitable m/z range.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent such as methanol or acetone.
-
If derivatization is required, follow a standard protocol (e.g., silylation).
-
Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.
Mandatory Visualizations
Analytical Method Validation Workflow
The following diagram illustrates the general workflow for the validation of an analytical method according to established guidelines.
References
comparing the reactivity of 4-Bromo-5-methoxy-2-nitroaniline with other anilines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 4-Bromo-5-methoxy-2-nitroaniline against other substituted anilines. The reactivity of anilines is a cornerstone of many synthetic pathways in medicinal chemistry and materials science. Understanding the influence of various substituents on the aniline moiety is critical for predicting reaction outcomes, designing novel synthetic routes, and developing new chemical entities.
The reactivity of the amino group in aniline is fundamentally governed by the electron density on the nitrogen atom and the steric environment surrounding it. Substituents on the aromatic ring can dramatically alter these factors. In this compound, the amino group is flanked by a combination of powerful electron-withdrawing and sterically hindering groups, as well as a moderately activating group, leading to a unique reactivity profile.
Comparative Reactivity Analysis
The reactivity of this compound is significantly diminished compared to aniline due to a confluence of potent electronic and steric effects.
Electronic Effects: The nucleophilicity of the aniline's amino group is dictated by the availability of its lone pair of electrons.
-
Nitro Group (-NO₂): Positioned ortho to the amino group, the nitro group is a strong electron-withdrawing group (EWG) through both resonance and inductive effects. It drastically reduces the electron density on the nitrogen atom, making the amine significantly less basic and less nucleophilic. The pKa of 2-nitroaniline is -0.26, a dramatic decrease from aniline's pKa of 4.6, illustrating this powerful deactivating effect.[1][2]
-
Bromo Group (-Br): Located para to the amino group, bromine is also an electron-withdrawing group, primarily through its inductive effect. This further decreases the basicity of the aniline. For instance, 4-bromoaniline has a pKa of 3.86.[3][4][5]
-
Methoxy Group (-OCH₃): The methoxy group at the meta position is an electron-donating group (EDG) through resonance, but its effect is much weaker from the meta position compared to ortho or para. While it slightly increases electron density on the ring, its contribution is largely overshadowed by the powerful deactivating effects of the nitro and bromo substituents. 3-Methoxyaniline has a pKa of 4.23, only slightly lower than aniline.[6][7][8]
Collectively, the strong deactivation by the ortho-nitro and para-bromo groups makes the amino group in this compound exceptionally electron-poor and therefore, much less reactive in typical electrophilic substitution reactions or reactions where it acts as a nucleophile.
Steric Effects: The ortho-nitro group not only deactivates the ring electronically but also provides significant steric hindrance. This bulkiness physically obstructs the approach of reagents to the amino group, slowing down reactions such as acylation and alkylation. Reactions involving ortho-substituted anilines are often slower than their meta- or para-substituted counterparts due to this steric effect.
Data Presentation: Comparison of Aniline Basicities
The basicity of an aniline, quantified by its pKa value, is a reliable indicator of its nucleophilic reactivity. A lower pKa signifies a weaker base and generally lower reactivity of the amino group.
| Aniline Derivative | Substituents | pKa | Predicted Relative Reactivity |
| Aniline | -H | 4.60 | Baseline |
| 3-Methoxyaniline | m-OCH₃ | 4.23[6][7][8] | Slightly Lower |
| 4-Bromoaniline | p-Br | 3.86[3][4][5] | Lower |
| 2-Nitroaniline | o-NO₂ | -0.26[1][2] | Very Low |
| 4-Bromo-2-nitroaniline | p-Br, o-NO₂ | -1.05 (Predicted)[9] | Extremely Low |
| This compound | p-Br, m-OCH₃, o-NO₂ | < -1.05 (Estimated) | Extremely Low |
Note: The pKa for this compound is estimated based on the additive effects of the substituents. The combined electron-withdrawing effects of the nitro and bromo groups are expected to make it even less basic than 4-Bromo-2-nitroaniline.
Visualization of Reactivity Factors
The following diagram illustrates the key factors influencing the reactivity of a substituted aniline.
Caption: Factors governing the reactivity of substituted anilines.
Experimental Protocols
Protocol: Comparative Kinetic Analysis of Aniline Acylation
This protocol describes a general method for comparing the acylation rates of different anilines using UV-Vis spectrophotometry. The rate of disappearance of the aniline can be monitored to determine the reaction kinetics.
Materials:
-
Substituted anilines (e.g., this compound, 2-nitroaniline, aniline)
-
Acylating agent (e.g., Benzoyl chloride or Acetic anhydride)
-
Aprotic solvent (e.g., Acetonitrile, Dichloromethane)
-
Non-nucleophilic base (e.g., 2,6-lutidine, optional, to scavenge acid byproduct)
-
UV-Vis Spectrophotometer with temperature-controlled cuvette holder
-
Quartz cuvettes
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of each aniline derivative at a known concentration (e.g., 0.1 M) in the chosen aprotic solvent.
-
Prepare a stock solution of the acylating agent (e.g., 1 M benzoyl chloride) in the same solvent.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) for the aniline being tested. This should be determined beforehand by running a full spectrum scan.
-
Equilibrate the solvent-filled cuvette in the temperature-controlled holder to the desired reaction temperature (e.g., 25°C).
-
-
Kinetic Run:
-
To a quartz cuvette, add the aprotic solvent and a precise aliquot of the aniline stock solution to achieve a suitable initial absorbance (typically between 0.8 and 1.2).
-
Initiate the reaction by rapidly injecting a small, precise volume of the acylating agent stock solution into the cuvette. The acylating agent should be in large excess (pseudo-first-order conditions).
-
Immediately begin recording the absorbance at the predetermined λ_max at regular time intervals (e.g., every 10 seconds) for a duration sufficient to observe a significant decrease in absorbance.
-
-
Data Analysis:
-
Plot the natural logarithm of the absorbance (ln(A)) versus time.
-
For a pseudo-first-order reaction, this plot should be linear. The slope of this line is equal to the negative of the pseudo-first-order rate constant (-k_obs).
-
Repeat the experiment for each aniline derivative under identical conditions.
-
-
Comparison:
-
Compare the k_obs values obtained for each aniline. The ratio of the rate constants will provide a quantitative measure of their relative reactivities. For highly unreactive anilines like this compound, elevated temperatures may be necessary to achieve a measurable reaction rate.[10]
-
Conclusion
This compound exhibits exceptionally low reactivity compared to aniline and many other substituted derivatives. This is a direct consequence of the potent electron-withdrawing effects of the ortho-nitro and para-bromo substituents, which severely deplete the electron density of the amino group, thereby reducing its basicity and nucleophilicity. Furthermore, the steric bulk of the ortho-nitro group physically hinders the approach of reactants. These characteristics make this compound a challenging substrate for reactions that rely on the nucleophilicity of the amino group, often requiring harsh reaction conditions or specialized protocols to achieve desired transformations. This understanding is crucial for synthetic chemists aiming to incorporate this moiety into more complex molecules.
References
- 1. 2-Nitroaniline CAS#: 88-74-4 [m.chemicalbook.com]
- 2. 2-Nitroaniline - Wikipedia [en.wikipedia.org]
- 3. 4-Bromoaniline | BrC6H4NH2 | CID 7807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Bromoaniline CAS#: 106-40-1 [m.chemicalbook.com]
- 5. 4-Bromoaniline|lookchem [lookchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. echemi.com [echemi.com]
- 8. 3-Methoxyaniline | C7H9NO | CID 10824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Bromo-2-nitroaniline CAS#: 875-51-4 [m.chemicalbook.com]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Structural Confirmation of 4-Bromo-5-methoxy-2-nitroaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The structural confirmation of novel organic compounds is a cornerstone of chemical research and drug development. For derivatives of 4-Bromo-5-methoxy-2-nitroaniline, a class of compounds with potential biological activity, rigorous structural elucidation is paramount. This guide provides a comparative overview of key analytical techniques for the structural confirmation of these derivatives, supported by established experimental protocols and data interpretation.
Introduction to Analytical Strategies
A multi-technique approach is essential for the unambiguous structural confirmation of this compound and its derivatives. Combining spectroscopic and spectrometric methods provides complementary information, leading to a comprehensive understanding of the molecular structure. The primary techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. Each technique offers unique insights into the atomic and molecular composition of the compound.
Core Analytical Techniques: A Comparative Overview
The selection of analytical techniques is guided by the specific information required. While NMR provides detailed information about the carbon-hydrogen framework, IR spectroscopy identifies functional groups, and mass spectrometry determines the molecular weight and fragmentation patterns. For an absolute confirmation of the three-dimensional structure, X-ray crystallography is the gold standard.
Data Presentation: Spectroscopic and Spectrometric Data
The following tables summarize the expected and observed data for this compound and its closely related analogs.
Table 1: Comparative ¹H and ¹³C NMR Spectral Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound (Predicted) | ~7.5 (s, 1H, Ar-H), ~7.0 (s, 1H, Ar-H), ~6.0 (br s, 2H, -NH₂), ~3.9 (s, 3H, -OCH₃) | ~150 (C-OMe), ~140 (C-NH₂), ~135 (C-NO₂), ~120 (Ar-CH), ~115 (C-Br), ~110 (Ar-CH), ~56 (O-CH₃) |
| 4-Bromo-2-nitroaniline [1][2] | 8.08 (d, 1H), 7.74 (dd, 1H), 7.63 (d, 1H) | 146.0, 143.0, 139.8, 133.6, 124.9, 120.7, 116.6 |
| 4-Methoxy-2-nitroaniline [3] | Aromatic and amine protons in characteristic regions | Aromatic and methoxy carbons in characteristic regions |
| N-(4-Methoxy-2-nitrophenyl)acetamide [4] | Aromatic, methoxy, and acetamido protons | Aromatic, methoxy, and acetamido carbons |
Table 2: Comparative IR and Mass Spectrometry Data
| Technique | This compound (Expected) | 4-Bromo-2-nitroaniline[1][5] | N-(4-Methoxy-2-nitrophenyl)acetamide[4] |
| IR (cm⁻¹) | ~3400-3300 (N-H stretch), ~1620 (N-H bend), ~1530 & ~1340 (NO₂ stretch), ~1250 (C-O stretch), ~600 (C-Br stretch) | 3472 (NH₂), 3093 (aromatic C-H) | N-H, C=O, NO₂, C-O stretches |
| Mass Spec. (m/z) | [M]⁺ expected at ~246/248 (due to Br isotopes) | [M]⁺ at 217 | [M]⁺ at 210.19 |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results.
Synthesis of this compound Derivatives
A general synthesis approach involves the nitration of a substituted bromo-anisole precursor, followed by amination. The reaction progress is typically monitored by Thin Layer Chromatography (TLC).
Example Protocol:
-
To a solution of 4-bromo-3-methoxyaniline in a suitable solvent (e.g., acetic acid), add a nitrating agent (e.g., nitric acid in sulfuric acid) dropwise at a controlled temperature (e.g., 0-5 °C).
-
Stir the reaction mixture until completion, as indicated by TLC.
-
Pour the reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide) to precipitate the crude product.
-
Filter the precipitate, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
NMR Spectroscopy
NMR is a powerful tool for elucidating the precise structure of the molecule.
Protocol:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Analyze the chemical shifts, coupling constants, and integration to assign the signals to the respective protons and carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Protocol:
-
Prepare the sample as a KBr pellet or a thin film on a salt plate.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify characteristic absorption bands corresponding to functional groups such as N-H (amine), N=O (nitro), C-O (ether), and C-Br bonds.
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of the compound.
Protocol:
-
Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Acquire the mass spectrum and identify the molecular ion peak ([M]⁺ or [M+H]⁺).
-
Analyze the fragmentation pattern to gain further structural information.
X-ray Crystallography
For an unambiguous determination of the solid-state structure, single-crystal X-ray diffraction is employed.
Protocol:
-
Grow suitable single crystals of the compound, often by slow evaporation of a saturated solution.
-
Mount a crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
-
Solve and refine the crystal structure using specialized software to determine bond lengths, bond angles, and the overall molecular conformation. X-ray diffraction analysis of a related compound, N-(4-Methoxy-2-nitrophenyl)acetamide, revealed a non-planar structure.[4] Similarly, the crystal structure of 4-methoxy-2-nitroaniline has been determined to be orthorhombic.[3][6]
Mandatory Visualizations
Experimental Workflow for Synthesis and Characterization
Caption: Experimental workflow for the synthesis and structural confirmation of this compound derivatives.
Potential Mechanism of Antimicrobial Action
Nitroaromatic compounds often exert their biological effects through bioreduction of the nitro group.[7][8] This process can generate reactive nitrogen species that are toxic to microbial cells.
References
- 1. 4-Bromo-2-nitroaniline synthesis - chemicalbook [chemicalbook.com]
- 2. 4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Methoxy-2-nitroaniline | C7H8N2O3 | CID 66793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ripublication.com [ripublication.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of different synthetic routes to 4-Bromo-5-methoxy-2-nitroaniline
For researchers and professionals in drug development and organic synthesis, the efficient and selective synthesis of substituted anilines is a critical endeavor. 4-Bromo-5-methoxy-2-nitroaniline is a key intermediate for various pharmacologically active compounds. This guide provides a comparative analysis of potential synthetic routes to this target molecule, offering detailed experimental protocols and quantitative data to inform methodology selection. The routes described herein are based on established chemical transformations reported for analogous structures.
Synthetic Strategies
Two primary retrosynthetic approaches are considered for the synthesis of this compound, starting from commercially available precursors. The key challenge lies in the regioselective introduction of the nitro, bromo, and methoxy groups onto the aniline core.
Route 1: Nitration followed by Bromination of 3-Methoxyacetanilide
This strategy involves the protection of the amino group as an acetamide to control its directing effect, followed by sequential nitration and bromination. The acetyl protecting group is then removed to yield the final product.
Route 2: Bromination followed by Nitration of 3-Methoxyacetanilide
This alternative approach reverses the order of electrophilic aromatic substitution, with bromination preceding nitration. The choice between these two routes will largely depend on the directing effects of the substituents at each stage and the resulting yields and isomeric purity.
Experimental Protocols and Data
Route 1: Nitration then Bromination
Step 1a: Acetylation of 3-Methoxyaniline
To a solution of 3-methoxyaniline (1 equivalent) in glacial acetic acid, acetic anhydride (1.2 equivalents) is added dropwise at room temperature. The reaction mixture is stirred for 18 hours. The solvent is then removed under reduced pressure, and the crude N-(3-methoxyphenyl)acetamide is purified by recrystallization.[1]
Step 1b: Nitration of N-(3-methoxyphenyl)acetamide
The N-(3-methoxyphenyl)acetamide (1 equivalent) is dissolved in dichloromethane, and concentrated sulfuric acid (5 equivalents) is added dropwise under ice-cooling. Concentrated nitric acid (1.5 equivalents) is then added dropwise, and the mixture is stirred for 3 hours at 0°C. The reaction is quenched by the addition of a saturated aqueous sodium bicarbonate solution until a pH of 8 is reached. The organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated to yield a mixture of nitro isomers, with 4-methoxy-2-nitroacetanilide and 2-methoxy-4-nitroacetanilide being the major products.[2][3] Purification by column chromatography is required to isolate the desired 5-methoxy-2-nitroacetanilide isomer.
Step 1c: Bromination of N-(5-methoxy-2-nitrophenyl)acetamide
The isolated N-(5-methoxy-2-nitrophenyl)acetamide (1 equivalent) is dissolved in a suitable solvent such as acetic acid. A brominating agent like N-Bromosuccinimide (NBS) (1.1 equivalents) is added, and the reaction is stirred at room temperature until completion. The product, N-(4-bromo-5-methoxy-2-nitrophenyl)acetamide, is isolated by precipitation in water and filtration.
Step 1d: Hydrolysis of N-(4-bromo-5-methoxy-2-nitrophenyl)acetamide
The acetylated compound is heated under reflux in a mixture of concentrated sulfuric acid and water for 20 minutes. The hot mixture is then poured into cold water and neutralized with a sodium hydroxide solution to precipitate the final product, this compound.[4] The crude product is collected by filtration, washed with water, and can be further purified by recrystallization.
Route 2: Bromination then Nitration
Step 2a: Acetylation of 3-Methoxyaniline
This step is identical to Step 1a.
Step 2b: Bromination of N-(3-methoxyphenyl)acetamide
To a solution of N-(3-methoxyphenyl)acetamide (1 equivalent) in acetic acid, bromine (1.1 equivalents) in acetic acid is added dropwise. The reaction mixture is stirred at room temperature. The directing effects of the methoxy and acetamido groups will primarily yield N-(4-bromo-3-methoxyphenyl)acetamide.
Step 2c: Nitration of N-(4-bromo-3-methoxyphenyl)acetamide
The brominated intermediate (1 equivalent) is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures, similar to Step 1b. The strong directing effect of the acetamido and methoxy groups is expected to favor the formation of N-(4-bromo-5-methoxy-2-nitrophenyl)acetamide.
Step 2d: Hydrolysis of N-(4-bromo-5-methoxy-2-nitrophenyl)acetamide
This final deprotection step is identical to Step 1d.
Comparative Data Summary
| Parameter | Route 1: Nitration then Bromination | Route 2: Bromination then Nitration |
| Starting Material | 3-Methoxyaniline | 3-Methoxyaniline |
| Key Intermediates | N-(5-methoxy-2-nitrophenyl)acetamide | N-(4-bromo-3-methoxyphenyl)acetamide |
| Overall Yield (estimated) | Moderate | Potentially higher due to more controlled regioselectivity |
| Purification Challenges | Isolation of the desired nitro isomer in Step 1b can be challenging. | Potentially cleaner reactions with fewer isomeric byproducts. |
| Reagents | Acetic anhydride, HNO₃/H₂SO₄, NBS, NaOH | Acetic anhydride, Br₂, HNO₃/H₂SO₄, NaOH |
| Safety Considerations | Use of fuming nitric acid and bromine requires caution. | Use of fuming nitric acid and bromine requires caution. |
Logical Workflow of Synthetic Strategies
Caption: Comparative workflow of two synthetic routes to this compound.
Conclusion
Both synthetic routes offer plausible pathways to this compound. Route 1 may suffer from difficulties in separating the nitro isomers formed in the initial nitration step, potentially lowering the overall yield of the desired product. Route 2, by introducing the bromo group first, may offer better regiocontrol in the subsequent nitration step, leading to a cleaner reaction profile and a potentially higher overall yield. Experimental validation is necessary to determine the optimal synthetic strategy. The choice of route will also depend on the availability and cost of reagents, as well as the scale of the synthesis. Researchers should carefully consider the safety precautions associated with the handling of strong acids and brominating agents.
References
A Comparative Guide to the ¹H and ¹³C NMR Spectral Interpretation of 4-Bromo-5-methoxy-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-Bromo-5-methoxy-2-nitroaniline with experimentally obtained data for structurally related compounds: 4-bromoaniline, 2-nitroaniline, and 4-methoxyaniline. This analysis is crucial for the structural elucidation and purity assessment of this compound, a key intermediate in various synthetic pathways.
Chemical Structures
The chemical structures of the target compound and the comparative molecules are presented below.
Mass Spectrometry Analysis: A Comparative Guide to 4-Bromo-5-methoxy-2-nitroaniline and Its Analogs
In the landscape of drug development and chemical research, the precise structural elucidation of novel compounds is paramount. Mass spectrometry stands as a cornerstone technique for providing detailed molecular weight and fragmentation information. This guide offers a comparative analysis of the mass spectrometric behavior of 4-Bromo-5-methoxy-2-nitroaniline and its structurally related analogs, 4-Bromo-2-nitroaniline and 4-Methoxy-2-nitroaniline. Due to the limited availability of direct experimental mass spectra for this compound, a theoretical fragmentation pathway is proposed based on established principles of mass spectrometry for aromatic nitro compounds.
Comparative Fragmentation Analysis
The mass spectral fragmentation of aromatic nitro compounds is characterized by several common pathways, including the loss of the nitro group (NO₂), the loss of nitric oxide (NO), and subsequent cleavages of other substituents. The presence of bromine and methoxy groups in the target molecule and its analogs introduces additional characteristic fragmentation patterns.
A summary of the expected key ions and their mass-to-charge ratios (m/z) for this compound and its comparator compounds is presented in the table below. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in characteristic M+2 peaks for bromine-containing fragments. For simplicity, the m/z values corresponding to the ¹⁹Br isotope are listed.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] and Proposed Losses |
| This compound | C₇H₇BrN₂O₃ | 247.05 | 247 | [M-NO₂]⁺: 201, [M-NO-CH₃]⁺: 202, [M-CH₃O]⁺: 216, [M-Br]⁺: 168 |
| 4-Bromo-2-nitroaniline | C₆H₅BrN₂O₂ | 217.02 | 217 | [M-NO₂]⁺: 171, [M-NO]⁺: 187, [M-Br]⁺: 138 |
| 4-Methoxy-2-nitroaniline | C₇H₈N₂O₃ | 168.15 | 168 | [M-NO₂]⁺: 122, [M-NO-CH₃]⁺: 123, [M-CH₃O]⁺: 137 |
Experimental Protocols
A general methodology for the analysis of these compounds using Gas Chromatography-Mass Spectrometry (GC-MS) is outlined below. This protocol is based on established methods for the analysis of similar aromatic compounds.[1]
1. Sample Preparation:
-
Dissolve a small amount of the analyte (approximately 1 mg) in a suitable volatile solvent such as methanol or dichloromethane to a final concentration of 1 mg/mL.
-
Perform serial dilutions to achieve the desired concentration for analysis, typically in the range of 1-10 µg/mL.
2. Gas Chromatography (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is typically used.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature of 280-300 °C and hold for several minutes.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
Fragmentation Pathways and Experimental Workflow
To visualize the proposed fragmentation and the analytical process, the following diagrams are provided in the DOT language.
Caption: Proposed fragmentation of this compound.
Caption: General workflow for GC-MS analysis.
References
Comparative Analysis of 4-Bromo-5-methoxy-2-nitroaniline Analogs: A Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of analogs related to 4-Bromo-5-methoxy-2-nitroaniline. Due to the limited availability of public data on the specified compound, this document focuses on structurally similar substituted nitroanilines to elucidate potential structure-activity relationships and guide further research. The information presented herein is intended to serve as a foundational resource for the exploration of this chemical space in the context of drug discovery and development.
Quantitative Data on the Cytotoxicity of Substituted Nitroanilines
The cytotoxic potential of nitroaniline derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. Generally, the presence of electron-withdrawing groups, such as the nitro (NO2) group, tends to enhance cytotoxic effects.[1] The following table summarizes the 50% effective concentration (EC50) values for a series of substituted anilines, providing insight into their relative toxicities. Lower EC50 values are indicative of higher cytotoxic potency.
| Compound | Substituent Position(s) | EC50 (µM) |
| Aniline | - | 1910 |
| 2-Nitroaniline | ortho | 180 |
| 3-Nitroaniline | meta | 250 |
| 4-Nitroaniline | para | 210 |
| 2-Chloroaniline | ortho | 220 |
| 3-Chloroaniline | meta | 140 |
| 4-Chloroaniline | para | 110 |
| 2,4-Dichloroaniline | ortho, para | 72.5 |
Note: This data is derived from a study on the interaction of substituted anilines with submitochondrial particles and provides a relative comparison of toxicity.[1]
Experimental Protocols
A common method for determining the cytotoxicity of chemical compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Assay for Cell Viability
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., substituted nitroanilines). A vehicle control, such as DMSO, is also included.[1]
-
Incubation: The plates are incubated for a specified period, typically 24 to 72 hours, to allow the compounds to exert their effects.
-
MTT Addition: A solution of MTT is added to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent, such as DMSO or a specialized buffer.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 550-570 nm.[1]
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then determined by plotting a dose-response curve.
Potential Signaling Pathways and Experimental Workflows
The biological activity of nitroaniline analogs can be attributed to their interaction with various cellular signaling pathways. For instance, many kinase inhibitors possess a 4-aminoquinazoline core, which is structurally related to the nitroaniline scaffold.[2] These compounds can interfere with the signaling cascades that control cell proliferation, survival, and apoptosis.
Below are diagrams illustrating a general experimental workflow for assessing cytotoxicity and a potential signaling pathway that could be modulated by bioactive nitroaniline analogs.
Caption: A generalized workflow for determining the in vitro cytotoxicity of chemical compounds.
References
A Comparative Guide to the Purity Validation of Synthesized 4-Bromo-5-methoxy-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthesized 4-Bromo-5-methoxy-2-nitroaniline. Ensuring the purity of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is a critical step in drug development and manufacturing. This document outlines key analytical techniques, presents comparative data, and provides detailed experimental protocols to assist researchers in establishing robust purity assessment workflows.
Introduction to Purity Validation
The validation of a synthesized compound's purity is essential to ensure its identity, strength, and quality. A multi-faceted analytical approach is typically employed to identify and quantify the main component as well as any process-related impurities, by-products, or degradation products. For substituted nitroanilines like this compound, a combination of chromatographic and spectroscopic techniques provides a comprehensive purity profile.
The Synthesized Product: this compound
This compound is a substituted aromatic amine containing nitro and bromo functional groups. Its purity is paramount for its intended downstream applications in pharmaceutical synthesis. Potential impurities in the synthesized product can arise from starting materials, side reactions (such as the formation of regioisomers), or degradation.
Alternative Analytical Methodologies for Purity Validation
A thorough purity assessment of this compound should involve a combination of techniques to provide orthogonal information. The primary methods for quantitative purity determination and impurity profiling are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS) are crucial for structural confirmation and identification of the main component and any unknown impurities.
Data Presentation: A Comparative Overview
The following table summarizes the expected performance of the primary analytical techniques for the purity validation of this compound. The data presented is representative and based on the analysis of structurally similar substituted nitroanilines.
Table 1: Comparison of Analytical Methods for Purity Validation
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative ¹H-NMR (qNMR) |
| Principle | Separation based on polarity and interaction with stationary phase. | Separation based on volatility and mass-to-charge ratio. | Quantification based on the integral of specific proton signals relative to a certified internal standard. |
| Primary Use | Purity determination, quantification of non-volatile impurities. | Identification and quantification of volatile and semi-volatile impurities. | Absolute purity determination, structural confirmation. |
| Limit of Detection (LOD) | ~0.01% | ~0.001% (in SIM mode) | ~0.1% |
| Limit of Quantification (LOQ) | ~0.05% | ~0.005% (in SIM mode) | ~0.5% |
| Precision (RSD) | < 2% | < 5% | < 1% |
| Accuracy (Recovery) | 98-102% | 95-105% | 99-101% |
| Throughput | High | Moderate | Low to Moderate |
Table 2: Potential Impurities in Synthesized this compound
| Impurity Name | Potential Origin | Recommended Analytical Technique |
| 4-Bromo-3-methoxyaniline | Incomplete nitration (starting material) | HPLC, GC-MS |
| 2-Bromo-5-methoxy-4-nitroaniline | Regioisomer formed during nitration | HPLC, GC-MS, NMR |
| 4,6-Dibromo-5-methoxy-2-nitroaniline | Over-bromination side reaction | HPLC, GC-MS, MS |
| 5-Methoxy-2-nitroaniline | Incomplete bromination | HPLC, GC-MS |
| Residual Solvents (e.g., Ethanol, Ethyl Acetate) | Synthesis and purification process | GC-MS (Headspace) |
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below. These protocols are based on established methods for similar compounds and may require optimization for the specific matrix and instrumentation.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the quantification of this compound and the detection of non-volatile impurities.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the sample in methanol to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Standard Preparation: Prepare a standard solution of this compound reference standard in methanol at a concentration of 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is ideal for the identification and quantification of volatile and semi-volatile impurities.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 10 min.
-
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (1 µL injection volume).
-
MS Transfer Line Temperature: 280 °C
-
MS Ion Source Temperature: 230 °C
-
Mass Range: 50-500 amu.
-
Sample Preparation: Dissolve the sample in ethyl acetate to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is used for the structural confirmation of the synthesized compound and for the identification of impurities.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Experiments:
-
¹H NMR: For proton environment analysis.
-
¹³C NMR: For carbon skeleton analysis.
-
2D NMR (COSY, HSQC, HMBC): For detailed structural elucidation if necessary.
-
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of the deuterated solvent.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the purity validation of synthesized this compound and a conceptual signaling pathway where such a molecule might be investigated.
Comparative Cross-Reactivity Analysis of Substituted Nitroaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential cross-reactivity of 4-Bromo-5-methoxy-2-nitroaniline derivatives. In the absence of direct cross-reactivity studies on this specific chemical series, this document leverages available data on structurally related methoxy-nitroaniline compounds to infer potential off-target profiles and outlines the experimental methodologies crucial for such assessments. The focus is on kinase inhibitor selectivity, a common area of investigation for novel small molecules in drug discovery.
Executive Summary
While specific experimental data on the cross-reactivity of this compound derivatives is not publicly available, analysis of closely related structures, such as ortho-methoxy anilines derived from 2-methoxy-5-nitroaniline, offers valuable insights. A study on pyrazine-based CSNK2A inhibitors demonstrated that an ortho-methoxy aniline derivative exhibited a distinct kinase selectivity profile.[1] This highlights the critical importance of comprehensive selectivity profiling for any novel chemical series to identify potential off-target interactions that could lead to unforeseen biological effects or toxicities. This guide presents the available data, details relevant experimental protocols for assessing kinase inhibitor selectivity, and provides visual workflows to aid in the design of cross-reactivity studies.
Comparative Kinase Selectivity of a Structurally Related Methoxy-Aniline Derivative
To illustrate the potential for off-target interactions, the following table summarizes the kinase selectivity data for an ortho-methoxy aniline derivative (Aniline 7c) which shares structural similarities with the topic compounds. The data is derived from a study identifying CSNK2A inhibitors with antiviral activity.[1] The assay measured the change in the melting temperature (ΔTm) of various kinases in the presence of the compound, with a larger ΔTm indicating stronger binding.
Table 1: Kinase Selectivity Profile of an ortho-Methoxy Aniline Derivative (Aniline 7c) [1]
| Kinase Target | ΔTm (°C) at 10 µM |
| DAPK3 | >9 |
| PIM1 | >9 |
| BIKE | >9 |
| MAPK15 | >9 |
| DYRK2 | >9 |
| 13 other kinases | >5 |
Note: The study reported activity on 18 out of 101 kinases tested where the ΔTm was greater than 5°C.[1]
Experimental Protocols
The assessment of cross-reactivity and selectivity is a critical step in drug development. A variety of in vitro and cellular assays are employed to characterize the interaction of a compound with a wide range of biological targets. Below are detailed protocols for commonly used methods in kinase inhibitor profiling.
Differential Scanning Fluorimetry (DSF) for Kinase-Inhibitor Binding
This method assesses the binding of a compound to a protein by measuring the increase in the protein's thermal stability upon ligand binding.
-
Materials:
-
Purified recombinant kinases
-
Test compound (e.g., this compound derivative)
-
Fluorescent dye (e.g., SYPRO Orange)
-
Real-time PCR instrument capable of thermal scanning
-
Assay buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)
-
-
Procedure:
-
Prepare a master mix containing the kinase, assay buffer, and fluorescent dye.
-
Dispense the master mix into 96-well PCR plates.
-
Add the test compound at various concentrations to the wells. Include a DMSO control.
-
Seal the plate and centrifuge briefly.
-
Place the plate in the real-time PCR instrument.
-
Program the instrument to incrementally increase the temperature (e.g., from 25°C to 95°C) and measure fluorescence at each step.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the fluorescence transition curve.
-
The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the DMSO control from the Tm in the presence of the compound.
-
In Vitro Kinase Assay Panel (Radiometric Assay)
This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of a panel of kinases by quantifying the incorporation of a radiolabeled phosphate group onto a substrate.
-
Materials:
-
Panel of purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Test compound
-
Kinase reaction buffer
-
[γ-³³P]ATP
-
ATP solution
-
96- or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In the wells of a microplate, combine the kinase, its specific substrate, and the kinase reaction buffer.
-
Add the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filter using a scintillation counter.
-
Calculate the percentage of kinase inhibition relative to a DMSO control and determine the IC50 value.
-
Visualizing Workflows and Pathways
The following diagrams illustrate a general workflow for assessing compound selectivity and a conceptual representation of how a kinase inhibitor might interfere with a signaling pathway.
References
Safety Operating Guide
Safe Disposal of 4-Bromo-5-methoxy-2-nitroaniline: A Procedural Guide
For laboratory personnel, including researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential safety and logistical information for the proper disposal of 4-Bromo-5-methoxy-2-nitroaniline, ensuring adherence to safety protocols and regulatory compliance.
Key Safety and Disposal Data
The following table summarizes the essential information for handling and disposing of this compound. This data is compiled from the material safety data sheet (MSDS) and should be consulted before handling the compound.
| Parameter | Value/Instruction | Source |
| Chemical Formula | C7H7BrN2O3 | [1] |
| Molecular Weight | 247.05 g/mol | [1] |
| Primary Disposal Method | Burn in a chemical incinerator equipped with an afterburner and scrubber. | [1] |
| Alternative Disposal | Offer surplus and non-recyclable solutions to a licensed disposal company. | [1] |
| Contaminated Packaging | Dispose of as unused product. | [1] |
| Personal Protective Equipment (PPE) | Protective gloves, safety glasses, lab coat. For nuisance exposures, use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. | [1] |
| Environmental Precautions | Do not let product enter drains. | [1] |
Disposal Protocol
The following step-by-step protocol outlines the recommended procedure for the safe disposal of this compound.
1. Personal Protective Equipment (PPE) and Safety Check:
-
Ensure all necessary PPE is worn correctly before handling the chemical. This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat.
-
Work in a well-ventilated area, preferably under a chemical fume hood.[2]
-
Ensure an eyewash station and safety shower are readily accessible.[3]
2. Waste Collection and Storage:
-
Collect waste this compound and any contaminated materials (e.g., filter paper, absorbent pads) in a dedicated, properly labeled, and sealed waste container.[1]
-
The container should be suitable for hazardous chemical waste and clearly labeled with the chemical name and associated hazards.
-
Store the sealed waste container in a designated, secure, and well-ventilated waste accumulation area, away from incompatible materials.
3. Professional Disposal:
-
Contact a licensed professional waste disposal service to arrange for the collection and disposal of the chemical waste.[1][2]
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
-
The primary recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1] Exercise extreme caution during ignition as the material is highly flammable.[1]
4. Decontamination of Work Area:
-
Thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate solvent and cleaning procedure.
-
Dispose of all cleaning materials as hazardous waste.
5. Record Keeping:
-
Maintain accurate records of the amount of waste generated, the date of disposal, and the contact information of the waste disposal company.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling 4-Bromo-5-methoxy-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling and disposal of 4-Bromo-5-methoxy-2-nitroaniline. The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Hazard Identification and Risk Assessment
This compound is a chemical compound that requires careful handling due to its potential hazards. While specific toxicological properties have not been thoroughly investigated, its structure as a halogenated nitroaniline suggests potential for skin and eye irritation, respiratory irritation, and possible toxicity if ingested or inhaled.[1] A thorough risk assessment should be conducted before beginning any experimental work.
Key Hazards:
-
Inhalation: May cause respiratory irritation.[1]
-
Skin Contact: May cause irritation. Prolonged contact should be avoided.
-
Eye Contact: May cause serious eye irritation.
-
Ingestion: May be harmful if swallowed.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound. The following table summarizes the required PPE based on general best practices for handling nitro compounds and hazardous chemicals.[2][3][4][5]
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. A face shield is required when there is a risk of splashes. | Protects against splashes and dust that can cause severe eye irritation. |
| Skin Protection | Chemical-resistant lab coat, fully buttoned. Consider a chemical-resistant apron for large quantities or splash risks. | Provides a barrier against accidental skin contact. |
| Hand Protection | Chemical-impermeable gloves (Butyl rubber is generally recommended for nitro compounds).[4][5] Inspect gloves prior to use. For extended contact, consider double gloving. | Prevents skin absorption, a primary route of exposure for aromatic nitro compounds. |
| Respiratory Protection | All handling should be performed in a certified chemical fume hood.[3] For nuisance exposures, a P95 (US) or P1 (EU) particle respirator may be used.[1] For higher-level protection or in case of ventilation failure, an air-purifying respirator with organic vapor/acid gas/particulate cartridges (OV/AG/P99 US or ABEK-P2 EU) is recommended.[1] | Protects against inhalation of harmful dust and vapors. |
| Footwear | Closed-toe, chemical-resistant shoes. | Protects feet from spills. |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining a safe laboratory environment.
Handling:
-
Always handle this compound within a properly functioning chemical fume hood to minimize inhalation exposure.[3]
-
Avoid the formation of dust and aerosols.[1]
-
Use designated tools (spatulas, scoops) for transferring the chemical.
-
Ensure all containers are clearly and accurately labeled.[2][6]
-
Wash hands thoroughly after handling, even if gloves were worn.[2]
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Keep containers tightly closed when not in use.[2]
-
Store at or below eye level.[2]
Spill and Emergency Procedures
Immediate and appropriate response to a spill is crucial.
Spill Response:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: Use personal protective equipment. Avoid breathing dust.[1]
-
Clean-up: Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[1]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
First Aid Measures: [1]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all solid waste (unused chemical, contaminated PPE, and cleaning materials) in a designated, clearly labeled, and sealed hazardous waste container.
-
Waste Segregation: Do not mix with other waste streams unless compatible.
-
Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office in accordance with all local, state, and federal regulations. Do not let the product enter drains.[1]
Visual Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
